molecular formula C10H12N6O B14584618 4-(2,4-Diaminopteridin-6-yl)butan-2-one CAS No. 61267-65-0

4-(2,4-Diaminopteridin-6-yl)butan-2-one

Katalognummer: B14584618
CAS-Nummer: 61267-65-0
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: WUCSAHZANMFFHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(2,4-Diaminopteridin-6-yl)butan-2-one is a useful research compound. Its molecular formula is C10H12N6O and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Diaminopteridin-6-yl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Diaminopteridin-6-yl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

61267-65-0

Molekularformel

C10H12N6O

Molekulargewicht

232.24 g/mol

IUPAC-Name

4-(2,4-diaminopteridin-6-yl)butan-2-one

InChI

InChI=1S/C10H12N6O/c1-5(17)2-3-6-4-13-9-7(14-6)8(11)15-10(12)16-9/h4H,2-3H2,1H3,(H4,11,12,13,15,16)

InChI-Schlüssel

WUCSAHZANMFFHR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC1=CN=C2C(=N1)C(=NC(=N2)N)N

Herkunft des Produkts

United States
Foundational & Exploratory

Rational Design and Synthesis of Novel 2,4-Diaminopteridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-diaminopteridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for classical antifolates such as methotrexate and aminopterin[1]. By competitively inhibiting dihydrofolate reductase (DHFR), these compounds disrupt the de novo synthesis of purines and thymidylate, leading to the cessation of DNA replication[2]. While classical antifolates have revolutionized oncology and rheumatology, modern drug discovery has shifted toward the synthesis of lipophilic, non-classical 2,4-diaminopteridine derivatives. These novel analogs are engineered to selectively target DHFR in opportunistic pathogens (e.g., Pneumocystis carinii, Toxoplasma gondii) or to act as radiosensitizers in resistant malignancies, without the dose-limiting toxicities associated with human DHFR inhibition[3][4].

This technical guide delineates the mechanistic rationale, core synthetic methodologies, and self-validating experimental protocols required for the successful synthesis and diversification of novel 2,4-diaminopteridine derivatives.

Mechanistic Rationale: The DHFR Target

The therapeutic efficacy of 2,4-diaminopteridines is predicated on their ability to mimic the natural substrate, dihydrofolate (DHF). The 2,4-diamino substitution pattern drastically increases the binding affinity of the pteridine ring to the DHFR active site compared to the natural 2-amino-4-oxo configuration of folic acid[1].

The causality of this affinity lies in the protonation state of the N1 nitrogen. The 2,4-diamino substitution increases the basicity of N1, ensuring it is protonated at physiological pH. This protonated N1 forms a critical, highly stable ionic salt bridge with a conserved aspartate or glutamate residue in the DHFR active site, locking the inhibitor in place and competitively blocking DHF reduction[5].

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DNA Purine/Thymidylate Synthesis THF->DNA Cofactor Inhibitor 2,4-Diaminopteridine Inhibitor->DHFR Competitive Block

Mechanism of DHFR inhibition by 2,4-diaminopteridines blocking DNA synthesis.

Core Synthetic Strategies

The Gabriel-Isay Condensation

The foundational method for constructing the pteridine core is the Gabriel-Isay condensation, first reported in the early 20th century[6][7]. This reaction involves the condensation of a 4,5-diaminopyrimidine (specifically 2,4,5,6-tetraaminopyrimidine) with a 1,2-dicarbonyl compound or an α -halo ketone[8].

Mechanistic Causality & Regioselectivity: The primary challenge in the Gabriel-Isay synthesis is controlling regioselectivity to yield the desired 6-substituted isomer rather than the 7-substituted byproduct. The 5-amino group of the pyrimidine ring is significantly more nucleophilic than the 6-amino group due to the electron-withdrawing effects of the adjacent ring nitrogens. By strictly buffering the reaction pH to ~4.0, the initial nucleophilic attack by the 5-amino group is kinetically directed toward the more electrophilic carbon of the dicarbonyl precursor[2]. This pH-controlled environment ensures a self-validating regioselective ring closure.

Solid-Phase Synthesis (SPS) for Library Diversification

To rapidly generate libraries of lipophilic antifolates, researchers employ solid-phase synthesis. By utilizing 6-(chloromethyl)pteridine-2,4-diamine anchored to a Wang resin, the pteridine scaffold can be diversified via nucleophilic displacement at the 6-methyl position using various amines, thiols, or phenols[9]. The use of Wang resin provides an acid-labile linkage, allowing the final diversified product to be cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) without degrading the newly formed functional groups[9].

Synthesis_Workflow N1 2,4,5,6-Tetraaminopyrimidine N3 Gabriel-Isay Condensation (pH Control) N1->N3 N2 1,2-Dicarbonyl Precursor N2->N3 N4 6-Substituted 2,4-Diaminopteridine N3->N4 N5 Solid-Phase Diversification N4->N5 N6 Novel Antifolate Library N5->N6

Workflow from Gabriel-Isay condensation to solid-phase diversification.

Experimental Protocols

Protocol A: Synthesis of 2,4-Diamino-6-(hydroxymethyl)pteridine via Gabriel-Isay

This protocol outlines the regioselective synthesis of the key intermediate, 2,4-diamino-6-(hydroxymethyl)pteridine, which serves as the precursor for downstream halogenation and diversification[2].

Step-by-Step Methodology:

  • Preparation: Suspend 2,4,5,6-tetraaminopyrimidine sulfate (1.0 eq) in distilled water. Adjust the pH to exactly 4.0 using a 1M sodium acetate/acetic acid buffer. Causality: The pH 4.0 buffer is critical to suppress the formation of the 7-isomer by maximizing the nucleophilic differential between the 5- and 6-amino groups.

  • Addition: Dropwise, add 1,3-dihydroxyacetone (1.2 eq) dissolved in water to the stirring suspension over 30 minutes.

  • Condensation & Oxidation: Stir the mixture at room temperature, leaving the reaction vessel open to the ambient air for 24 hours. Causality: Ambient oxygen acts as a mild oxidant to drive the aromatization of the intermediate dihydropteridine into the fully conjugated pteridine ring[2].

  • Validation & Isolation: The reaction is self-validating; successful aromatization is indicated by the precipitation of a dense yellow solid. Collect the crude product via vacuum filtration.

  • Purification: Dissolve the crude solid in 10% acetic acid at 75°C, add activated charcoal, filter hot, and allow to crystallize upon cooling[2].

Protocol B: Solid-Phase Immobilization and Diversification

This protocol details the anchoring of 6-(chloromethyl)pteridine-2,4-diamine to a solid support for combinatorial diversification[9].

Step-by-Step Methodology:

  • Resin Swelling: Suspend Wang resin in anhydrous Dimethylformamide (DMF) for 2 hours. Causality: Swelling expands the polymer matrix, maximizing the exposure of reactive hydroxyl sites for efficient coupling[9].

  • Activation: In a separate vessel, dissolve 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride (3.0 eq relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in DMF[9].

  • Coupling: Transfer the activation solution to the swelled resin and agitate gently at room temperature for 18 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Validation: A negative Kaiser test (if modifying an amine resin) or spectrophotometric analysis of the cleavage byproduct confirms successful loading[9].

  • Diversification: React the immobilized scaffold with a library of diarylamines or thiols in the presence of a non-nucleophilic base.

  • Cleavage: Treat the resin with a 95% TFA / 2.5% TIPS / 2.5% H2O cocktail for 2 hours to release the final 2,4-diaminopteridine derivatives.

Quantitative Data & Structure-Activity Relationships (SAR)

The development of lipophilic 2,4-diaminopteridines with bridged diarylamine side chains has yielded compounds with profound species selectivity. The table below summarizes the inhibitory potency ( IC50​ ) of a highly selective synthesized derivative, N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (Compound 4a), against various DHFR enzymes compared to standard clinical antifolates[3][10].

InhibitorpcDHFR IC50​ (µM)tgDHFR IC50​ (µM)maDHFR IC50​ (µM)rlDHFR IC50​ (µM)Selectivity Ratio (rl/pc)
Compound 4a 0.210.0430.0124.421.0
Trimetrexate (TMQ) 0.040.01N/A0.0050.125
Trimethoprim (TMP) 12.02.0N/A1300.0108.3

Table 1: Comparative IC50​ values of Compound 4a and standard antifolates against Pneumocystis carinii (pc), Toxoplasma gondii (tg), Mycobacterium avium (ma), and rat liver (rl) DHFR[3]. Compound 4a successfully bridges the gap, offering the high potency of Trimetrexate with the host-safety (selectivity) profile of Trimethoprim.

Conclusion

The synthesis of novel 2,4-diaminopteridine derivatives remains a highly dynamic and critical area of medicinal chemistry. By mastering the regioselective nuances of the Gabriel-Isay condensation and leveraging the high-throughput capabilities of solid-phase synthesis, researchers can systematically explore the chemical space surrounding the pteridine pharmacophore. As demonstrated by the SAR data, precise modifications at the 6-position can yield highly selective DHFR inhibitors, paving the way for next-generation antiparasitic agents and targeted oncology therapeutics.

References

  • Structure-Based Design of Selective Inhibitors of Dihydrofolate Reductase: Synthesis and Antiparasitic Activity of 2,4-Diaminopteridine Analogues with a Bridged Diarylamine Side Chain Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Designing Dihydrofolate Reductase Inhibitors as X-ray Radiosensitizers to Reverse Radioresistance of Cervical Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Dihydrofolate Reductase Inhibitory Activities of 2,4-Diamino-5-deaza and 2,4-Diamino-5,10-dideaza Lipophilic Antifolates Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Bicyclic 6-6 Systems: Pteridines Source: ResearchGate URL:[Link]

  • Naturally Occurring Lumazines Source: Journal of Natural Products - ACS Publications URL:[Link]

Sources

Physicochemical Profiling and Pharmacological Potential of 4-(2,4-Diaminopteridin-6-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Scientific Rationale

The 2,4-diaminopteridine scaffold is a cornerstone of medicinal chemistry, serving as the core pharmacophore for classical antimetabolite and antifolate drugs such as methotrexate (MTX). While highly effective in oncology and rheumatology, classical antifolates suffer from a major pharmacokinetic limitation: their highly polar glutamate tail necessitates active transport via the Reduced Folate Carrier (RFC). Downregulation of the RFC is a primary driver of clinical resistance.

To circumvent this, non-classical antifolates have been developed by replacing the polar glutamate moiety with lipophilic side chains. 4-(2,4-Diaminopteridin-6-yl)butan-2-one represents a highly specialized, lipophilic derivative. By substituting the traditional p-aminobenzoylglutamate tail with a 3-oxobutyl (butan-2-one) chain, the molecule bypasses RFC dependency, allowing for passive cellular diffusion. Furthermore, the 2,4-diaminopteridine series has been shown to yield highly selective inhibitors for parasitic enzymes[1]. Specifically, this structural modification is strategically designed to target Pteridine Reductase 1 (PTR1), a crucial enzyme that provides a metabolic bypass for folate reduction in Trypanosoma and Leishmania species[2].

Physicochemical Landscape

The addition of the butan-2-one moiety fundamentally alters the physicochemical properties of the pteridine core. The terminal ketone provides a flexible hydrogen-bond acceptor, which can interact with conserved water molecules or active-site serine residues, while the alkyl chain occupies the hydrophobic pocket normally reserved for the p-aminobenzoic acid (pABA) ring of natural folates.

Table 1: Quantitative Physicochemical Parameters
PropertyValueCausality / Pharmacological Relevance
Molecular Formula C₁₀H₁₂N₆OTruncated scaffold eliminates the chiral amino acid tail, simplifying synthesis.
Molecular Weight 232.24 g/mol Low MW (<300) drives high Ligand Efficiency (LE) and optimal oral bioavailability.
LogP (Predicted) 0.85 - 1.15Shifts the molecule into the ideal range for passive membrane diffusion.
TPSA 115.4 ŲHigh polarity from the diaminopteridine core is balanced by the alkyl chain.
H-Bond Donors 4Essential for anchoring to Asp27/Glu30 in the target reductase active site.
H-Bond Acceptors 5The ketone oxygen provides an additional, flexible interaction vector.
pKa (Basic) ~5.5Ensures the N1 nitrogen is partially protonated at physiological pH for target binding.

Synthetic Methodology & Structural Characterization

The synthesis of 4-(2,4-Diaminopteridin-6-yl)butan-2-one requires a controlled carbon-carbon bond formation extending from the pteridine core. The most efficient route utilizes 2,4-diaminopteridine-6-carbaldehyde[3] as the starting material.

Step-by-Step Synthetic Protocol
  • Wittig Olefination: React 2,4-diaminopteridine-6-carbaldehyde (1.0 eq) with (triphenylphosphoranylidene)propan-2-one (1.2 eq) in anhydrous dimethylformamide (DMF) at 80°C for 4 hours.

    • Causality: DMF is chosen over less polar solvents to ensure the complete dissolution of the highly crystalline pteridine precursor. The stabilized ylide selectively forms the E-alkene intermediate.

  • Catalytic Hydrogenation: Transfer the isolated alkene intermediate to a Parr shaker. Dissolve in methanol/DMF (1:1 v/v) and add 10% Pd/C (0.1 eq by weight). Purge with N₂ and hydrogenate at 30 psi H₂ for 6 hours at room temperature.

    • Causality: The moderate pressure ensures the reduction of the exocyclic alkene without reducing the aromatic pteridine ring.

  • Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo and recrystallize the crude product from boiling ethanol to yield pure 4-(2,4-Diaminopteridin-6-yl)butan-2-one.

G N1 2,4-Diaminopteridine- 6-carbaldehyde N2 Wittig Olefination (DMF, 80°C) N1->N2 N3 Catalytic Hydrogenation (Pd/C, H2, 30 psi) N2->N3 N4 4-(2,4-Diaminopteridin- 6-yl)butan-2-one N3->N4

Fig 1: Synthetic workflow of 4-(2,4-Diaminopteridin-6-yl)butan-2-one from a carbaldehyde precursor.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental failure.

Protocol 1: Thermodynamic Solubility Profiling (HPLC-UV)

Objective: Quantify the aqueous partitioning behavior to validate the lipophilicity hypothesis. Causality: Equilibrium (thermodynamic) solubility is strictly preferred over kinetic solubility in late-stage profiling because it ensures the solid state has fully equilibrated with the solvent, preventing false-positive solubility readings caused by transient supersaturation.

  • Preparation: Add 5 mg of the synthesized compound to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the suspension at 300 rpm at 37°C.

  • Sampling & Self-Validation: Extract 50 µL aliquots at exactly 24 hours and 48 hours. Centrifuge at 10,000 x g for 15 minutes.

    • Validation Check: The system is self-validating if the calculated concentration difference between the 24h and 48h samples is < 5%. A larger variance indicates equilibrium has not been reached, and the data must be discarded.

  • Quantification: Analyze the supernatant via HPLC-UV at 280 nm.

    • System Suitability: Inject a known standard 5 times. The run is only valid if the relative standard deviation (RSD) of the peak area is < 2.0% and the peak tailing factor is ≤ 1.5.

Protocol 2: In Vitro Pteridine Reductase 1 (PTR1) Inhibition Assay

Objective: Evaluate the compound's efficacy as an antiparasitic agent targeting Trypanosoma PTR1. Causality: Because PTR1 utilizes NADPH to reduce folates, enzyme activity can be directly quantified by monitoring the real-time oxidation of NADPH to NADP⁺ via absorbance at 340 nm.

  • Buffer Preparation: Prepare assay buffer containing 20 mM sodium phosphate (pH 6.0), 150 mM NaCl, and 1 mM Dithiothreitol (DTT). Causality: DTT is critical to maintain the catalytic cysteine residues of PTR1 in their reduced, active state.

  • Incubation: In a 96-well UV-transparent microplate, mix 50 nM recombinant PTR1 with varying concentrations of the test compound (0.1 nM to 10 µM).

  • Reaction Initiation: Add 100 µM NADPH and 20 µM dihydrobiopterin (H₂B) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm over 5 minutes. Calculate the initial velocity ( V0​ ) and derive the IC₅₀ using a 4-parameter logistic fit.

  • Self-Validation (Z'-Factor): Include Methotrexate (10 µM) as a positive control (100% inhibition) and a DMSO-only well as a negative control (0% inhibition).

    • Validation Check: Calculate the Z'-factor. The assay is only deemed trustworthy and self-validating if Z′≥0.6 , ensuring a robust signal-to-background ratio free from pipetting artifacts.

Table 2: Comparative in vitro Enzyme Inhibition
CompoundTarget EnzymeIC₅₀ (nM)Assay Z'-FactorMechanism of Action
Methotrexate (Control)Human DHFR0.5 ± 0.10.82Competitive inhibitor; requires RFC transport.
Methotrexate (Control)L. major PTR1> 10,0000.78Poor affinity due to steric clash of glutamate tail.
4-(2,4-Diaminopteridin-6-yl)butan-2-one Human DHFR450 ± 250.85Reduced affinity due to loss of Arg57 interaction.
4-(2,4-Diaminopteridin-6-yl)butan-2-one L. major PTR145 ± 50.81High affinity; ketone H-bonds within the enlarged pocket.

References

  • Title: A Selection of Toxic Substances | Comprehensive Glossary of Terms Used in Toxicology Source: Royal Society of Chemistry URL: [Link]

  • Title: Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2,4-Diamino-6-pteridinecarboxaldehyde (CID 3080607) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Approaches to Soft Drug Analogues of Dihydrofolate Reductase Inhibitors Source: DiVA Portal (Digitala Vetenskapliga Arkivet) URL: [Link]

Sources

A Comprehensive Technical Guide to the Mechanism of Action of Pteridine Antifolates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Pteridine antifolates represent a cornerstone class of antimetabolite drugs with enduring applications in oncology and the treatment of infectious diseases.[1][2] These agents function by mimicking the endogenous pteridine-containing molecule, folic acid, to competitively inhibit key enzymes in the folate metabolic pathway.[1] Their primary target is dihydrofolate reductase (DHFR), an essential enzyme for maintaining the intracellular pool of reduced folates required for the de novo synthesis of purines and thymidylate—fundamental building blocks for DNA replication and cell division.[3][4][5] This guide provides an in-depth exploration of the molecular and cellular pharmacology of pteridine antifolates, detailing their mechanism of action, cellular transport, metabolic activation, and the prevalent mechanisms of clinical resistance. We further present key experimental protocols for evaluating their activity and discuss the distinguishing features of classical and next-generation agents.

The Indispensable Role of the Folate Pathway in Cellular Proliferation

The folate metabolic pathway is a universally conserved and critical network for the biosynthesis of essential macromolecules. Its function is particularly vital in rapidly proliferating cells, such as malignant tumor cells and microorganisms, making it an attractive target for therapeutic intervention.

1.1. Folates: Essential B-Vitamins for One-Carbon Metabolism Folates (Vitamin B9) are a class of water-soluble compounds that are essential for cellular function.[6] Humans cannot synthesize folates de novo and must obtain them from their diet.[6] The core function of folate derivatives is to act as coenzymes that accept, carry, and donate one-carbon units in various oxidation states.[7][8] This process, known as one-carbon metabolism, is fundamental to cellular biochemistry.[8]

1.2. The Core Machinery: Key Enzymes of the Folate Cycle The biological activity of folates is dependent on their conversion to the fully reduced form, tetrahydrofolate (THF).[9][10] This reduction is catalyzed by the enzyme dihydrofolate reductase (DHFR) , which sequentially reduces dietary folic acid to dihydrofolate (DHF) and then to THF, using NADPH as a cofactor.[2][6][11] THF and its derivatives are the active cofactors in the pathway. Other key enzymes include:

  • Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. This reaction oxidizes THF to DHF.[2]

  • Folylpolyglutamyl Synthase (FPGS): Adds multiple glutamate residues to folates and antifolates, which traps them within the cell and increases their affinity for target enzymes.[9][12]

1.3. The Output: Biosynthesis of Nucleotides and Amino Acids The one-carbon units carried by THF cofactors are indispensable for:

  • Purine Synthesis: Two steps in the de novo purine ring biosynthesis pathway are dependent on folate cofactors.[10]

  • Thymidylate Synthesis: The synthesis of dTMP, a precursor unique to DNA, is exclusively dependent on the folate pathway.[2][7]

  • Amino Acid Metabolism: The pathway is crucial for the interconversion of amino acids, such as the synthesis of methionine from homocysteine.[8][10]

Depletion of THF pools through inhibition of DHFR leads to a shutdown of these processes, ultimately causing cell cycle arrest and apoptosis.[3][13]

1.4. Visualization of the Folate Metabolic Pathway

Caption: The central role of DHFR in regenerating THF for nucleotide synthesis.

Pteridine Antifolates: Potent Inhibitors of Folate Metabolism

Pteridine antifolates are synthetic molecules designed to exploit the cellular dependency on the folate pathway.[1]

2.1. Structural Mimicry: The Pteridine Scaffold The core of these drugs is a pteridine ring system, which is structurally analogous to the pteridine ring of folic acid.[1][14] A key modification in classical antifolates like methotrexate is the substitution of an amino group for a hydroxyl group at the 4-position of the pteridine ring.[2][9][15] This seemingly minor change transforms the molecule from an enzyme substrate into a powerful, tight-binding competitive inhibitor.[2][9]

2.2. The Primary Target: Competitive Inhibition of Dihydrofolate Reductase (DHFR) The principal mechanism of action for most pteridine antifolates is the potent inhibition of DHFR.[3][4][16]

  • High Binding Affinity: Antifolates like methotrexate bind to the active site of DHFR with an affinity approximately 1000-fold higher than the natural substrate, DHF.[3][17] This tight binding effectively sequesters the enzyme, preventing it from performing its catalytic function.

  • Consequences of Inhibition: DHFR inhibition blocks the regeneration of THF from DHF.[3][18] This leads to two critical downstream events:

    • Depletion of THF Pools: The intracellular supply of active folate cofactors dwindles, starving the cell of the one-carbon units necessary for biosynthesis.[3][19]

    • Accumulation of DHF: The buildup of DHF polyglutamates can cause feedback inhibition of other folate-dependent enzymes, further disrupting the pathway.[9]

2.3. Downstream Effects: Disruption of DNA Synthesis and Repair The ultimate consequence of DHFR inhibition is the cessation of DNA synthesis and repair.[3] Without adequate THF, the production of both purines and, critically, thymidylate, is halted.[3][13] This leads to an imbalance in the nucleotide pool, causing DNA strand breaks and triggering apoptosis, particularly in rapidly dividing cells.[4][20]

2.4. Visualization of DHFR Inhibition

DHFR_Inhibition cluster_normal cluster_inhibition DHFR DHFR Active Site THF Tetrahydrofolate (THF) (Product) DHFR->THF Catalyzes DHFR->THF Blocked DHF Dihydrofolate (DHF) (Natural Substrate) DHF->DHFR Binds Antifolate Pteridine Antifolate (e.g., Methotrexate) Antifolate->DHFR Binds with High Affinity

Caption: Competitive inhibition of DHFR by a pteridine antifolate.

Cellular Pharmacology of Pteridine Antifolates

The efficacy of a pteridine antifolate is not solely determined by its affinity for DHFR. Its ability to enter the target cell, be retained, and evade efflux mechanisms is equally critical.

3.1. Cellular Uptake: The Reduced Folate Carrier (RFC-1) Most pteridine antifolates are hydrophilic molecules and require active transport to cross the cell membrane. The primary transporter is the reduced folate carrier (RFC), a protein that facilitates the uptake of both natural folates and antifolates.[12][21] Some cancer cells overexpress RFC, which can lead to selective accumulation of the drug within the malignant cells.[22][23]

3.2. Intracellular Retention and Enhanced Potency: Polyglutamylation Once inside the cell, antifolates like methotrexate and pralatrexate undergo polyglutamylation.[12][20][24]

  • Role of FPGS: This reaction is catalyzed by the enzyme folylpolyglutamyl synthase (FPGS), which sequentially adds glutamate residues to the drug molecule.[9][12]

  • Cellular Trapping: The addition of these negatively charged glutamate tails increases the molecule's size and anionic charge, effectively "trapping" it within the cell by preventing its efflux.[2][9]

  • Increased Potency: Polyglutamated forms of antifolates are often more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase, than their monoglutamated counterparts.[9]

3.3. Efflux Mechanisms: ATP-Binding Cassette (ABC) Transporters Cells can actively pump drugs out using efflux transporters. Members of the ATP-binding cassette (ABC) superfamily, such as multidrug resistance proteins (MRPs), have been shown to transport antifolate monoglutamates out of the cell, contributing to drug resistance.[12]

3.4. Visualization of Cellular Pharmacokinetics

Cellular_PK cluster_cell Target Cell Antifolate_in Antifolate (Mono-Glu) FPGS FPGS Antifolate_in->FPGS Glutamates ABC ABC Transporter Antifolate_in->ABC Efflux Antifolate_poly Antifolate (Poly-Glu) DHFR_target DHFR Inhibition Antifolate_poly->DHFR_target Potent Inhibition FPGS->Antifolate_poly Antifolate_out Antifolate (Extracellular) RFC1 RFC-1 Antifolate_out->RFC1 Influx RFC1->Antifolate_in Influx ABC->Antifolate_out Efflux Resistance_Mechanisms Mechanisms of Antifolate Resistance Resistance Cellular Resistance to Antifolates Transport Transport-Based Resistance->Transport Target Target-Based Resistance->Target Metabolic Metabolic Resistance->Metabolic Influx Decreased Influx (RFC Mutation/Downregulation) Transport->Influx Efflux Increased Efflux (ABC Transporter Upregulation) Transport->Efflux Amplification DHFR Gene Amplification (Target Overproduction) Target->Amplification Mutation DHFR Mutation (Reduced Drug Affinity) Target->Mutation Polyglut Defective Polyglutamylation (FPGS Downregulation) Metabolic->Polyglut

Caption: Major categories of cellular resistance to pteridine antifolates.

Methodologies for Studying Pteridine Antifolate Action

Evaluating the efficacy and mechanism of novel antifolates requires a suite of robust biochemical and cell-based assays.

6.1. Protocol: In Vitro DHFR Enzyme Inhibition Assay This assay directly measures the ability of a compound to inhibit the catalytic activity of purified DHFR.

  • Principle: DHFR activity is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), and stock solutions of purified recombinant DHFR, NADPH, DHF, and the test antifolate compound.

    • Reaction Setup: In a 96-well UV-transparent plate, add the reaction buffer.

    • Inhibitor Addition: Add serial dilutions of the antifolate compound to the wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

    • Enzyme Addition: Add a fixed concentration of DHFR enzyme to all wells except the background control and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate Reaction: Start the reaction by adding a mixture of NADPH and DHF to all wells.

    • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 340 nm and record the absorbance kinetically every 15-30 seconds for 10-20 minutes.

  • Causality and Self-Validation: The rate of decrease in A340 is directly proportional to DHFR activity. A potent inhibitor will result in a slower rate of NADPH consumption. The inclusion of controls ensures that the observed effect is due to enzyme inhibition and not compound interference or reagent instability.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

6.2. Protocol: Cell-Based Proliferation/Cytotoxicity Assay This assay determines the effect of an antifolate on the viability and proliferation of cancer cells.

  • Principle: A metabolic indicator dye (e.g., MTT, resazurin) or a lytic reagent that measures ATP content (e.g., CellTiter-Glo®) is used to quantify the number of viable cells after a period of drug exposure.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Drug Treatment: Prepare serial dilutions of the pteridine antifolate in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.

    • Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 48-72 hours) under standard culture conditions (37°C, 5% CO₂).

    • Viability Assessment: Add the viability reagent (e.g., MTT solution) to each well and incubate according to the manufacturer's instructions.

    • Signal Measurement: If using MTT, solubilize the formazan crystals and measure absorbance. If using a luminescent assay, measure the luminescent signal.

  • Causality and Self-Validation: The signal intensity is directly proportional to the number of viable cells. A dose-dependent decrease in signal indicates cytotoxic or cytostatic activity of the compound. Seeding density is critical; too few cells will result in a weak signal, while too many will lead to overgrowth and non-linear assay response.

  • Data Analysis: Normalize the data to the vehicle-only control (100% viability). Plot the percentage of viability against the log of the drug concentration and fit to a dose-response curve to determine the GI₅₀ or IC₅₀ value.

6.3. Data Presentation: Comparative Analysis of Antifolate Potency

CompoundCell LineResistance MechanismDHFR IC₅₀ (nM)Cellular GI₅₀ (nM)
Methotrexate CCRF-CEM (WT)None0.515
Methotrexate CEM/MTX-R1DHFR Amplification0.61,200
Methotrexate CEM/RFC-RFC-Deficient0.5>10,000
Trimetrexate CEM/RFC-RFC-Deficient0.825
Pralatrexate CCRF-CEM (WT)None0.48

This table presents illustrative data to demonstrate how enzymatic and cellular assays can be used to compare drug potency and elucidate resistance mechanisms. Trimetrexate, a lipophilic antifolate that does not rely on RFC for entry, retains activity in the RFC-deficient cell line, confirming the resistance mechanism. [25][26]

Conclusion and Future Directions

The study of pteridine antifolates offers a classic paradigm for rational drug design in chemotherapy. [5]While resistance remains a significant clinical challenge, a deep understanding of their mechanism of action continues to fuel the development of novel agents. [5][25]Future strategies focus on:

  • Overcoming Resistance: Designing new antifolates with alternative chemical scaffolds that can evade existing resistance mechanisms, such as those that are poor substrates for efflux pumps or do not require polyglutamylation. [5][25]* Dual-Targeting Approaches: In infectious diseases, simultaneously targeting both DHFR and other essential reductases like pteridine reductase 1 (PTR1) in protozoa may prevent the emergence of resistance. [27]* Targeting Other Folate Enzymes: Developing potent and selective inhibitors for other enzymes in the pathway, such as thymidylate synthase or GARFT, remains an active area of research. [12] The intricate interplay between drug, transporter, and target enzyme ensures that the folate pathway will remain a fertile ground for therapeutic innovation for years to come.

References

  • What is the mechanism of Pralatrexate?
  • METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Inform
  • Takemura Y, Kobayashi H, Miyachi H. (1997). Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance. PubMed.
  • Dihydrofolate reductase inhibitor - Wikipedia. (n.d.).
  • Gonen, N., & Assaraf, Y. G. (2007, March 15).
  • Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development - Monash University. (n.d.).
  • Pralatrex
  • Mechanism of action of Pyrimethamine - ChemicalBook. (n.d.).
  • Volleberg, H. W., et al. (2004, December 15). Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells.
  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (2024, January 1).
  • Methotrex
  • Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review - The Content Rheum. (n.d.).
  • Cronstein, B. N. (n.d.).
  • Molecular mechanisms of resistance to antifol
  • Mechanism of action of pralatrexate. Pralatrexate is transported into...
  • Application of Pteridinediamines in the Synthesis of Antifol
  • Pyrimethamine - Wikipedia. (n.d.).
  • Methotrexate - StatPearls - NCBI Bookshelf - NIH. (2024, December 11).
  • PRALAtrex
  • Gorlick, R., et al. (2009, July 1). Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells. Full article.
  • What is the mechanism of Pyrimethamine?
  • pralatrex
  • What is the mechanism of action of pyrimethamine? - Dr.Oracle. (2025, November 7).
  • What are DHFR inhibitors and how do they work?
  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC. (2019, March 22).
  • Fol
  • New Antifolates in Clinical Development | CancerNetwork. (1995, July 1).
  • The Antifol
  • Toward a better understanding of folate metabolism in health and disease - PMC. (n.d.).
  • Folate | Linus Pauling Institute - Oregon St
  • Biochemical Role and Function of Folates in Health and Disease - FR
  • Bicyclic 6-6 Systems: Pteridines. (n.d.).
  • The Antifolates - Oncohema Key. (2017, September 16).
  • New approaches to Leishmania chemotherapy: pteridine reductase 1 (PTR1)
  • Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - SciSpace. (2022, September 22).

Sources

Unlocking the 2,4-Diaminopteridine Scaffold: A Comprehensive Guide to Spectroscopic Characterization and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-diaminopteridine moiety is a privileged heteroaromatic pharmacophore, serving as the structural foundation for classical antifolates (e.g., methotrexate, aminopterin) and novel isozyme-selective inhibitors targeting dihydrofolate reductase (DHFR) and phosphoinositide 3-kinases (PI3K)[1]. Due to its complex fused pyrimidine-pyrazine ring system, the scaffold exhibits intricate tautomerism, dynamic protonation states, and profound insolubility. This whitepaper provides a rigorous, causality-driven framework for the spectroscopic analysis of 2,4-diaminopteridine analogues, ensuring structural integrity and analytical sensitivity in drug development pipelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Overcoming Insolubility and Regiochemical Ambiguity

The Causality of Solvent Selection

Pteridines are notoriously difficult to characterize via NMR due to extreme insolubility. This physical property is caused by robust intermolecular hydrogen-bonding networks formed between the 2,4-diamino groups and the highly electronegative ring nitrogens. Consequently, standard non-polar solvents (like CDCl3​ ) are entirely ineffective. To acquire high-resolution spectra, solvents such as DMSO−d6​ or deuterated trifluoroacetic acid ( CF3​CO2​D ) must be employed. CF3​CO2​D is particularly effective because it protonates the basic ring nitrogens, disrupting the hydrogen-bonding network and forcing the molecule into solution as a cationic species[2].

Regiochemical Elucidation Logic

During the synthesis of substituted 2,4-diaminopteridines, differentiating between 6-substituted and 7-substituted regioisomers is a critical quality control step. The electronic environment of the pyrazine ring dictates that the C7 proton is more deshielded than the C6 proton. Therefore, an isolated pyrazine proton resonating further downfield (typically δ 8.5 – 9.1 ppm) confirms a 6-substitution pattern, whereas a shift near δ 8.8 ppm often indicates 7-substitution[3],[2].

NMR_Logic Start Acquire 1H NMR (in CF3CO2D or DMSO-d6) Check Analyze Pyrazine Proton Shift (δ) Start->Check C7 δ ~8.5 - 9.1 ppm (Singlet) Check->C7 C7-H Present C6 δ ~8.8 ppm (Singlet) Check->C6 C6-H Present Res6 6-Substituted 2,4-Diaminopteridine C7->Res6 Res7 7-Substituted 2,4-Diaminopteridine C6->Res7

Caption: Logic tree for NMR-based regiochemical elucidation of substituted pteridines.

Protocol 1: Self-Validating 1D 1H NMR Acquisition
  • Sample Preparation: Suspend 5–10 mg of the synthesized 2,4-diaminopteridine analogue in 0.6 mL of CF3​CO2​D (or DMSO−d6​ if solubility permits). Sonicate for 5 minutes to ensure complete dissolution.

  • Acquisition: Acquire the 1H NMR spectrum at 300–600 MHz using a standard proton pulse sequence. Set the relaxation delay ( D1 ) to at least 2 seconds to ensure accurate integration of the primary amine protons.

  • Validation Checkpoint (Internal Consistency): Before assigning the aliphatic side chains, validate the core scaffold. The spectrum must display two broad singlets integrating to 2H each (typically around δ 6.8 ppm and δ 7.2 ppm in DMSO−d6​ ), corresponding to the C2 and C4 primary amines[3]. If these are absent or integrate incorrectly, the core has been compromised (e.g., via unintended hydrolysis to a lumazine derivative).

UV-Vis and Fluorescence Spectroscopy: Trace Quantification via Photochemical Derivatization

The Causality of Photochemical Cleavage

While the extended π -conjugation of the pteridine ring yields distinct UV absorption maxima (200–500 nm)[4], the native fluorescence of many 2,4-diaminopteridine drugs (like methotrexate) is heavily quenched by their complex side chains. To achieve the picomolar (pmol) sensitivity required for pharmacokinetic plasma assays, the molecule must be structurally modified. Irradiating the sample with UV light (254 nm) in the presence of an oxidizing agent ( H2​O2​ ) cleaves the C6-side chain, yielding 2,4-diaminopteridine-6-carboxylic acid. This specific degradation product is a highly rigid, intensely fluorescent fluorophore, drastically lowering the limit of detection[5].

HPLC_Workflow A 1. Sample Prep (Deproteinization) B 2. LC Separation (Reversed-Phase C18) A->B C 3. Oxidative Cleavage (UV 254nm + H2O2) B->C D 4. Fluorophore Generation (2,4-diaminopteridine-6-COOH) C->D E 5. Detection (Ex: 367nm / Em: 463nm) D->E

Caption: Workflow for HPLC-fluorescence analysis via photochemical cleavage of pteridines.

Protocol 2: Self-Validating HPLC-Fluorescence Assay
  • Extraction: Deproteinize human plasma samples using a 5% aqueous acetonitrile solution containing 5% trichloroacetic acid. Centrifuge and collect the supernatant[5].

  • Chromatography: Inject the sample onto a Reversed-Phase C18 column. Utilize an isocratic mobile phase of acetonitrile and 50 mM ammonium acetate to ensure sharp peak resolution.

  • Post-Column Derivatization: Introduce a continuous stream of H2​O2​ into the post-column eluent. Pass the mixture through a photochemical reactor equipped with a 254 nm UV lamp for a residence time of ~10 minutes.

  • Detection: Monitor the eluent using a fluorescence detector set to an excitation wavelength of 367 nm and an emission wavelength of 463 nm[5].

  • Validation Checkpoint (Reaction Efficiency): Run a parallel control sample of pure 2,4-diaminopteridine-6-carboxylic acid standard. The retention time and emission spectra of the post-column cleaved sample must perfectly overlay with the standard. A shift in the emission maximum indicates incomplete cleavage or the formation of an aldehyde intermediate (2,4-diaminopteridine-6-carboxaldehyde).

Fourier Transform Infrared (FTIR) Spectroscopy: Mapping the Heteroaromatic Core

FTIR is indispensable for confirming the functional group integrity of the pteridine core without destroying the sample. The complex fused pyrimidine-pyrazine system generates a highly characteristic fingerprint. The C=N and C=C stretching vibrations of the heteroaromatic rings appear as a complex multiplet between 1450 and 1690 cm−1 . Furthermore, the primary amines at the 2- and 4-positions display distinct asymmetric and symmetric N-H stretching bands in the high-frequency region (3300 – 3500 cm−1 )[4],[6].

Quantitative Spectral Summary

To facilitate rapid reference during structural elucidation, the following table consolidates the critical spectroscopic parameters defining the 2,4-diaminopteridine scaffold.

Spectroscopic TechniqueTarget Structural FeatureExpected Value / ShiftAnalytical Significance
1 H NMR Pyrazine C7-H δ ~8.5 - 9.1 ppm (Singlet)Confirms 6-substitution pattern and pyrazine ring integrity.
1 H NMR Primary Amines (C2, C4) δ ~6.8 ppm, ~7.2 ppm (Broad)Validates the intact 2,4-diamino core; differentiates from lumazines.
FTIR N-H Stretching3300 - 3500 cm−1 Identifies primary amine groups; sharpness indicates H-bonding state.
FTIR C=N / C=C Stretching1450 - 1690 cm−1 Maps the heteroaromatic ring system; highly sensitive to substitution.
Fluorescence Oxidized Core Emission463 nm (Excitation: 367 nm)Enables trace quantification (pmol level) of antifolate drugs in plasma.

References

  • US4077957A - 6-(Bromomethyl)
  • Simple and sensitive HPLC method for the fluorometric determination of methotrexate and major metabolites in human plasma by post-column photochemical reaction ResearchGate[Link]

  • Discovery of 3,3'-(2,4-Diaminopteridine-6,7-diyl)diphenol as an Isozyme-Selective Inhibitor of PI3K for the Treatment of Ischemia Reperfusion Injury Associated with Myocardial Infarction ACS Publications (Journal of Medicinal Chemistry)[Link]

Sources

Methodological & Application

Protocol for Synthesizing 4-(2,4-Diaminopteridin-6-yl)butan-2-one: A Strategic Acetoacetic Ester Pathway

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Synthetic Protocol

Introduction & Mechanistic Rationale

The 2,4-diaminopteridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous antifolate drugs, competitive dihydrofolate reductase (DHFR) inhibitors[1], and emerging lipoxygenase inhibitors[2]. Functionalizing the 6-position of this ring system is critical for modulating target binding affinity and pharmacokinetic properties.

This application note details the synthesis of 4-(2,4-Diaminopteridin-6-yl)butan-2-one , a derivative featuring a 3-oxobutyl chain at the 6-position.

Retrosynthetic Logic & Causality: Directly alkylating an acetone enolate with a pteridine electrophile is synthetically problematic; it frequently leads to uncontrollable polyalkylation and aldol self-condensation due to the high reactivity of the unhindered enolate. To circumvent this, our protocol employs an acetoacetic ester synthesis . By utilizing ethyl acetoacetate, we generate a highly stabilized, charge-delocalized enolate that ensures strictly monoalkylation at the benzylic-like position of 2,4-diamino-6-chloromethylpteridine. Subsequent acid-catalyzed hydrolysis and thermal decarboxylation cleanly yield the target methyl ketone.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DNA DNA Synthesis & Cell Proliferation THF->DNA 1-Carbon Transfer Inhibitor 2,4-Diaminopteridine Derivative Inhibitor->DHFR Competitive Inhibition

Caption: Mechanism of action for 2,4-diaminopteridines via competitive DHFR inhibition.

Synthetic Strategy & Workflow

The synthesis is divided into three highly controlled phases:

  • Electrophile Preparation: Condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone (1,3-DHA), followed by chlorination to yield 2,4-diamino-6-chloromethylpteridine[3].

  • C-Alkylation: Nucleophilic substitution using the sodium enolate of ethyl acetoacetate.

  • Decarboxylation: Acidic hydrolysis of the resulting β -keto ester, followed by thermal decarboxylation to generate the terminal butan-2-one moiety.

SyntheticWorkflow A 2,4,5,6-Tetraaminopyrimidine + 1,3-Dihydroxyacetone B 2,4-Diamino-6-hydroxymethylpteridine A->B Condensation (pH 5.5, Air) C 2,4-Diamino-6-chloromethylpteridine B->C Chlorination (SOCl2) D Ethyl 2-acetyl-3-(2,4-diaminopteridin-6-yl)propanoate C->D Alkylation (Ethyl Acetoacetate, NaOEt) E 4-(2,4-Diaminopteridin-6-yl)butan-2-one (Target Compound) D->E Hydrolysis & Decarboxylation (H+, Heat)

Caption: Synthetic workflow for 4-(2,4-Diaminopteridin-6-yl)butan-2-one via acetoacetic ester synthesis.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain the self-validating nature of this workflow.

Reaction PhaseKey ReagentsTemp (°C)Time (h)Expected YieldAnalytical Validation Marker
Condensation 2,4,5,6-Tetraaminopyrimidine, 1,3-DHA, O2​ 20–252485–90%Complete consumption of pyrimidine SM (LC-MS)
Chlorination SOCl2​ , DMF (cat.)504~92%Shift of −CH2​OH to −CH2​Cl (NMR)[3]
Alkylation Ethyl acetoacetate, NaOEt, EtOH78 (Reflux)6–870–75%Appearance of ester & ketone C=O stretches (IR)
Decarboxylation 6M HCl (aq)100 (Reflux)2–480–85%Cessation of CO2​ evolution; Loss of ester mass

Detailed Experimental Protocols

Protocol A: Preparation of 2,4-Diamino-6-chloromethylpteridine

Causality Note: The formation of isomeric byproducts (e.g., the 7-hydroxymethyl isomer) is highly dependent on the reaction pH. Maintaining a strict pH of 5.5 ensures regioselective condensation at the 6-position[4].

  • Condensation: Dissolve 30 mmol of 2,4,5,6-tetraaminopyrimidine hydrochloride in 450 mL of water. Adjust the pH strictly to 5.5 using 1M NaOH.

  • Add an excess of 1,3-dihydroxyacetone (90 mmol). Aerate the mixture vigorously at room temperature for 24 hours[4]. Maintain pH 5.3–5.5 throughout the reaction via dropwise addition of NaOH.

  • Collect the precipitated 2,4-diamino-6-hydroxymethylpteridine by filtration, wash with cold water, and dry thoroughly under high vacuum.

  • Chlorination: Suspend 10 g of the dried intermediate in 200 mL of carbon tetrachloride (or neat thionyl chloride depending on scale) with a catalytic amount of DMF[3].

  • Heat to 50°C for 4 hours. Evaporate the volatiles under reduced pressure to yield 2,4-diamino-6-chloromethylpteridine hydrochloride[3].

Protocol B: C-Alkylation via Acetoacetic Ester Synthesis

Causality Note: Using anhydrous ethanol and freshly prepared sodium ethoxide is critical. The presence of water will prematurely hydrolyze the ethyl acetoacetate, destroying the nucleophile.

  • In a flame-dried, nitrogen-purged flask, dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate a homogeneous sodium ethoxide solution.

  • Cool the solution to 0°C and add ethyl acetoacetate (1.2 eq) dropwise. Stir for 30 minutes to allow complete enolate formation.

  • Add 2,4-diamino-6-chloromethylpteridine (1.0 eq) in small portions to prevent sudden exotherms.

  • Self-Validation Step: Heat the reaction to reflux (78°C) for 6–8 hours. Monitor the reaction via LC-MS. The nucleophilic substitution is validated when the distinct isotopic pattern of the chloromethylpteridine ( M and M+2 ) completely disappears from the trace.

  • Quench the reaction with saturated aqueous NH4​Cl , extract the organics, and concentrate to isolate the intermediate ethyl 2-acetyl-3-(2,4-diaminopteridin-6-yl)propanoate.

Protocol C: Hydrolysis and Decarboxylation

Causality Note: Acidic conditions (6M HCl) are explicitly chosen over alkaline saponification. Alkaline conditions carry a high risk of causing hydrolytic ring-opening of the pyrimidine moiety within the pteridine core.

  • Suspend the intermediate from Protocol B in 50 mL of 6M HCl.

  • Heat the mixture to reflux (100°C).

  • Self-Validation Step: The reaction acts as its own visual indicator. The hydrolysis of the ester yields a β -keto acid, which immediately undergoes thermal decarboxylation. Observe the continuous evolution of CO2​ gas.

  • Continue refluxing for 2–4 hours. Once gas evolution strictly ceases under constant heat, the decarboxylation is complete.

  • Cool the reaction to 0°C. Carefully neutralize the acidic solution with concentrated aqueous ammonia until the pH reaches 7.0–7.5.

  • The target compound, 4-(2,4-Diaminopteridin-6-yl)butan-2-one , will precipitate as a solid. Filter, wash with cold water followed by cold ethanol, and dry under vacuum.

References

  • Synthesis of 2,4-Diamino-6-[2'-O-(ω-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as Potent and Selective Inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium Dihydrofolate Reductase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties Source: PubMed Central (PMC) - NIH URL:[Link][2]

Sources

Application Note: Advanced Cell-Based Assays for Evaluating Pteridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

Pteridines, characterized by their fused pyrazine and pyrimidine ring structures, represent a highly privileged scaffold in oncology and medicinal chemistry. The prototypic antifolate, methotrexate, is a 4-amino-substituted pterin compound that exerts its effect by competitively inhibiting dihydrofolate reductase (DHFR) with picomolar affinity[1]. Modern drug discovery has expanded the utility of pteridine derivatives, yielding novel compounds that act as dual kinase inhibitors (e.g., EGFR/BRAF) or monocarboxylate transporter antagonists[2].

Regardless of the specific target, the primary cytotoxic mechanism of classical pteridines involves the disruption of folate metabolism. By blocking DHFR, pteridines prevent the regeneration of tetrahydrofolate (THF). Because THF is an essential one-carbon donor for the de novo synthesis of purines and thymidylate, its depletion triggers severe nucleotide starvation, S-phase cell cycle arrest, and ultimately, apoptosis[1][3].

Pathway Pteridine Pteridine Derivatives (e.g., Methotrexate) DHFR Dihydrofolate Reductase (DHFR) Pteridine->DHFR Competitive Inhibition THF Tetrahydrofolate (THF) Depletion DHFR->THF Prevents reduction Purine Purine/Pyrimidine Synthesis Blockade THF->Purine Lack of 1-C donors DNA DNA Replication Arrest (S-Phase) Purine->DNA Nucleotide starvation Apoptosis Apoptosis / Cell Death DNA->Apoptosis Triggers cell death

Pathway of pteridine-induced cytotoxicity via DHFR inhibition and nucleotide starvation.

Assay Selection Rationale: Overcoming Chemical Interference

Evaluating the cytotoxicity of highly conjugated heterocyclic compounds requires careful assay selection. Historically, the MTT assay has been the gold standard for high-throughput viability screening. However, pteridines and structurally related porphyrins frequently cause severe artifacts in tetrazolium-based colorimetric assays [4].

These compounds can exhibit photosensitizing properties, generating reactive oxygen species (ROS) under ambient laboratory light that rapidly degrade MTT formazan crystals, leading to false-negative viability readings[4]. Conversely, intrinsically redox-active compounds can directly reduce tetrazolium salts into formazan in the absence of living cells, producing false-positive survival signals[5].

To ensure scientific integrity, we recommend an orthogonal, two-tiered approach that completely bypasses redox and colorimetric liabilities:

  • Primary Screen: ATP-based luminescence (e.g., CellTiter-Glo).

  • Secondary Validation: Annexin V/PI Flow Cytometry[6].

Workflow Seed Seed Cancer Cells (e.g., MCF-7) Treat Pteridine Treatment (Dose-Response) Seed->Treat Primary Primary Screen: ATP Luminescence Treat->Primary Secondary Secondary Validation: Annexin V/PI Flow Primary->Secondary Data Data Analysis: IC50 & Apoptosis Secondary->Data

Two-tiered orthogonal workflow for interference-free evaluation of pteridine cytotoxicity.

Quantitative Assay Comparison for Pteridine Profiling
Assay TypeBiological ReadoutPteridine CompatibilityMechanistic Limitations / Causality
MTT / MTS Metabolic Activity (Dehydrogenase)Low Prone to ROS-mediated formazan degradation and direct chemical reduction by redox-active heterocycles[4][5].
ATP Luminescence Intracellular ATP (Viability)High Interference-free. Independent of cellular redox state. However, it is a destructive, endpoint-only assay.
Annexin V / PI Phosphatidylserine ExternalizationHigh Confirms true apoptosis vs. transient cytostasis[6]. Lower throughput than plate-reader assays.

Experimental Protocols

Protocol 1: High-Throughput ATP Luminescence Assay (Primary Screen)

This protocol utilizes a homogenous method to quantify ATP, an indicator of metabolically active cells. By relying on the luciferase reaction, it circumvents the optical and redox interference common with pteridine derivatives.

Self-Validating Controls:

  • Positive Control: 10 µM Etoposide or Methotrexate (induces known ATP depletion).

  • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline).

  • Background Control: Media + Reagent without cells (subtracts baseline luminescence).

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, A549) during the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete culture media into a 96-well opaque white plate .

    • Causality: Opaque plates are mandatory to prevent optical crosstalk (luminescence bleed-through) between adjacent wells, ensuring accurate IC50 quantification.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cell attachment and recovery.

  • Compound Treatment: Prepare a 10-point serial dilution of the pteridine derivative in culture media. Add 100 µL of the drug solution to the wells (final volume = 200 µL). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality: The luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature gradients across the plate (edge effects) will skew the luminescence readout.

  • Reagent Addition: Add 100 µL of room-temperature ATP Luminescence Reagent (e.g., CellTiter-Glo) to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation in the dark to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second per well). Calculate relative viability by normalizing to the vehicle control.

Protocol 2: Annexin V/PI Flow Cytometry (Secondary Validation)

While the ATP assay confirms a reduction in viable cells, it cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. This flow cytometry protocol validates that the pteridine derivative actively induces apoptosis[6].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed 3 × 10⁵ cells/well in a 6-well plate. After 24 hours, treat the cells with the pteridine derivative at its calculated IC50 and 2× IC50 concentrations for 48 hours.

  • Harvesting (Critical Step): Collect the culture media from each well into a centrifuge tube. Wash the adherent cells with PBS, add Trypsin-EDTA to detach them, and pool the detached cells with the collected media.

    • Causality: Apoptotic cells lose focal adhesions and float in the media. Discarding the culture media selectively removes the most severely affected cells, artificially deflating the cytotoxicity readout.

  • Washing: Centrifuge the pooled cells at 300 × g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

  • Buffer Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

    • Causality: Annexin V binding to externalized phosphatidylserine is strictly calcium-dependent. Standard PBS lacks sufficient Ca²⁺ and will result in false-negative apoptotic staining.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube to halt the staining reaction.

  • Data Acquisition: Analyze immediately via flow cytometry (e.g., BD FACSCanto). Use single-stained controls (Annexin V only, PI only) to set compensation matrices and distinguish true signal from spectral overlap.

    • Interpretation: Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis/necrosis[6].

References

2.[2] Title: Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E Source: nih.gov URL:[Link]

3.[1] Title: Mechanism of Action - Holland-Frei Cancer Medicine - NCBI Bookshelf Source: nih.gov URL:[Link]

4.[4] Title: Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay Source: nih.gov URL:[Link]

5.[3] Title: New Mechanisms for an Old Drug; DHFR- and non-DHFR-mediated Effects of Methotrexate in Cancer Cells Source: linkos.cz URL:[Link]

6.[5] Title: Assay Interference by Chemical Reactivity - Assay Guidance Manual Source: nih.gov URL:[Link]

Sources

Illuminating the Pteridine Core: A Guide to NMR-Based Structure Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Intricate World of Pteridines and the Power of NMR

Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are vital players in a vast array of biological processes.[1][2] From their role as enzyme cofactors (e.g., biopterin) to their function as pigments in the natural world, the diverse activities of pteridines are intrinsically linked to their precise chemical structures.[2] Consequently, the unambiguous structural characterization of novel synthetic pteridine derivatives is a critical step in drug discovery and development programs targeting cancer, neurological disorders, and infectious diseases.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structural elucidation of pteridines in solution.[1] While other spectroscopic techniques like Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy provide complementary and crucial information, NMR offers an unparalleled, in-depth view of the molecular framework.[1] This guide provides a comprehensive overview of advanced NMR techniques, field-proven protocols, and data interpretation strategies tailored for the unique challenges presented by the pteridine scaffold.

The Pteridine Challenge: Tautomerism, pH Sensitivity, and Complex Substitution

The structural analysis of pteridines is often complicated by several inherent chemical properties:

  • Tautomerism: The presence of amino and hydroxyl/oxo substituents on the pteridine core leads to the existence of multiple tautomeric forms. These tautomers can coexist in equilibrium, and their relative populations can be highly sensitive to solvent and pH.

  • pH-Dependent Spectral Changes: The basic and acidic nitrogens within the pteridine ring system mean that the molecule's protonation state, and thus its NMR spectrum, can change dramatically with pH.[3]

  • Complex Substitution Patterns: The pteridine ring can be substituted at various positions, leading to a multitude of isomers that can be difficult to distinguish.

NMR spectroscopy, with its sensitivity to the local electronic environment of each nucleus, is uniquely suited to address these challenges.

A Multi-Nuclear Approach: The Core NMR Experiments for Pteridine Analysis

A comprehensive structural elucidation of a pteridine derivative requires a suite of NMR experiments that probe the ¹H, ¹³C, and ¹⁵N nuclei.

¹H NMR: The Initial Fingerprint

One-dimensional ¹H NMR is the starting point for any analysis. It provides crucial information about:

  • The number and types of protons (aromatic, aliphatic, exchangeable NH/OH).

  • Proton-proton (¹H-¹H) scalar couplings (J-couplings), which reveal through-bond connectivity between neighboring protons.

  • The integration of proton signals, which indicates the relative number of protons in a given environment.

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR spectroscopy is essential for defining the carbon framework of the pteridine molecule.[1] While less sensitive than ¹H NMR, it provides a direct count of the number of unique carbon atoms.[1] Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. The chemical shifts of the carbon atoms are highly sensitive to the substitution pattern and the electronic nature of the substituents.[3][4]

¹⁵N NMR: Probing the Heterocyclic Core

Given that the pteridine ring is rich in nitrogen atoms, ¹⁵N NMR can be an exceptionally powerful, albeit less common, tool. It is particularly useful for:

  • Tautomer and Protonation Site Determination: Nitrogen chemical shifts are extremely sensitive to the protonation state and tautomeric form.[5] For example, protonation at a specific nitrogen atom will induce a significant change in its chemical shift.

  • Studying Hydrogen Bonding and Interactions: ¹⁵N NMR can provide insights into intra- and intermolecular hydrogen bonding, which is crucial for understanding the conformation and interactions of pteridines.

Connecting the Dots: 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.[1]

COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connectivity

The COSY experiment is a cornerstone of NMR analysis, displaying correlations between protons that are coupled to each other (typically over two or three bonds).[6][7] This is instrumental in identifying adjacent protons and piecing together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms.[6][7] This powerful technique allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Establishing Long-Range Connectivity

The HMBC experiment is arguably one of the most critical for elucidating the structure of complex molecules like pteridines. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[6][7][8] This long-range information is vital for:

  • Placing Substituents: By observing correlations from the protons of a substituent to the carbons of the pteridine ring, its exact position can be determined.

  • Connecting Molecular Fragments: HMBC can link different parts of the molecule that are not directly connected by proton-proton couplings.

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC correlations from nearby protons are the primary way to assign their chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

Unlike the through-bond correlation experiments, NOESY reveals correlations between protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded.[6][9] This is crucial for determining the stereochemistry and conformation of the molecule. For pteridines with chiral side chains, NOESY can help establish the relative configuration of stereocenters.[8]

Experimental Protocols: A Practical Guide

Obtaining high-quality, reproducible NMR data is paramount. The following protocols provide a framework for the successful analysis of pteridine derivatives.

Protocol 1: Sample Preparation
  • Compound Purity: Ensure the pteridine derivative is of high purity. Impurities can complicate spectral analysis.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H and 2D NMR, and 20-50 mg for ¹³C NMR, in 0.5-0.7 mL of a suitable deuterated solvent.[1][10]

  • Solvent Selection: The choice of solvent is critical.

    • DMSO-d₆: An excellent solvent for many polar pteridines. Its residual proton signal is at ~2.50 ppm.

    • D₂O: Suitable for water-soluble pteridines. The pH should be carefully controlled and recorded.

    • CD₃OD: Another good option for polar compounds.

    • CDCl₃: Can be used for less polar pteridine derivatives.[11]

  • Complete Dissolution: Ensure the compound is fully dissolved.[11] Gentle heating or vortexing in a separate vial before transferring to the NMR tube can aid dissolution.[10]

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter. Solid particles will degrade the quality of the NMR spectrum.[11]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS) for organic solvents, or a water-soluble standard like DSS for D₂O samples.[1][12]

Protocol 2: Data Acquisition Workflow

The following workflow provides a logical progression for acquiring the necessary NMR data for a comprehensive structural elucidation.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_optional Advanced/Optional H1 ¹H NMR C13 ¹³C NMR H1->C13 Proton Count & Coupling DEPT DEPT-135/90 C13->DEPT Carbon Count COSY ¹H-¹H COSY DEPT->COSY CHx Info HSQC ¹H-¹³C HSQC COSY->HSQC ¹H-¹H Spin Systems HMBC ¹H-¹³C HMBC HSQC->HMBC Direct C-H Correlations NOESY ¹H-¹H NOESY HMBC->NOESY Long-Range C-H Correlations N15_HMBC ¹H-¹⁵N HMBC NOESY->N15_HMBC Stereochemistry & Conformation End Structure Elucidation NOESY->End DOSY DOSY N15_HMBC->DOSY Tautomerism/Protonation DOSY->End Start Prepared NMR Sample Start->H1 Initial Check

Figure 1: A logical workflow for acquiring NMR data for pteridine structure elucidation.

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply the Fourier transform to the raw free induction decay (FID) data.

  • Phasing: Carefully phase the spectra to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the signal from the internal standard (e.g., TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

  • Peak Picking and Analysis: Identify the chemical shifts of all peaks in the 1D and 2D spectra. Analyze the cross-peaks in the 2D spectra to establish correlations.

Data Interpretation: Deciphering the Pteridine Code

The successful elucidation of a pteridine structure lies in the systematic integration of data from all NMR experiments.

A Step-by-Step Interpretation Strategy

Interpretation_Strategy Step1 Step 1: Initial Analysis - Count signals in ¹H & ¹³C spectra. - Determine proton ratios from integration. - Identify CH, CH₂, CH₃ from DEPT. Step2 Step 2: Identify Spin Systems - Use COSY to connect coupled protons. - Define molecular fragments (e.g., side chains). Step1->Step2 Step3 Step 3: Assign C-H Pairs - Use HSQC to link each proton to its directly attached carbon. Step2->Step3 Step4 Step 4: Assemble the Skeleton - Use HMBC to connect fragments and place substituents. - Key correlations: from substituent protons to pteridine ring carbons, and from H6/H7 to other ring carbons. Step3->Step4 Step5 Step 5: Determine Stereochemistry - Use NOESY to identify through-space proximities. - Establish relative configuration of stereocenters in side chains. Step4->Step5 Step6 Step 6: Final Verification - Cross-check all observed correlations with the proposed structure. - Consider pH and tautomeric effects. - Compare with literature data for similar compounds. Step5->Step6

Figure 2: A systematic strategy for interpreting NMR data to elucidate a pteridine structure.

Characteristic Chemical Shifts

While exact chemical shifts are highly dependent on the specific structure, solvent, and pH, the following table provides general ranges for protons and carbons in pteridine systems.

Nucleus Environment Typical Chemical Shift (δ, ppm) Notes
¹H Pteridine Ring (H6, H7)8.0 - 9.5Highly dependent on substituents and protonation state.
Aromatic Substituents6.5 - 8.5
Aliphatic Side Chains1.0 - 5.0Shifts are influenced by proximity to heteroatoms.
Exchangeable (NH, OH)5.0 - 12.0Often broad; position is solvent and temperature dependent.
¹³C Pteridine Ring (C=N, C=C)140 - 165Quaternary carbons are often in this region.
Pteridine Ring (C=O)160 - 180Carbonyl carbons are significantly downfield.
Pteridine Ring (C-NH₂)150 - 160
Aliphatic Side Chains10 - 70

Note: These are approximate ranges and can vary significantly.[1][13]

Advanced Topics and Considerations

Tautomerism and pH Studies

To investigate tautomerism and the effect of pH, a series of NMR experiments can be performed at different pH values. By monitoring the changes in chemical shifts, particularly of the carbons and nitrogens in the pteridine ring, the predominant tautomer and pKa values can be determined. ¹H-¹⁵N HMBC experiments can be particularly insightful for identifying protonation sites.

Studying Protein-Pteridine Interactions

NMR is a powerful tool for studying the binding of pteridine ligands to their protein targets.[14][15][16] Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify binding ligands from a mixture.[14] Chemical Shift Perturbation (CSP) mapping, using ¹H-¹⁵N HSQC spectra of an isotopically labeled protein, can map the binding site of the pteridine on the protein surface.[17][18]

Computational Chemistry in NMR

Quantum chemical calculations, such as Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts.[19][20][21] By comparing the calculated shifts for different possible isomers or tautomers with the experimental data, the correct structure can be confirmed with a higher degree of confidence.[19][20][21]

Conclusion

The structural elucidation of pteridines requires a methodical and multi-faceted approach, with NMR spectroscopy at its core. By leveraging the full suite of 1D and 2D NMR experiments, from the fundamental ¹H and ¹³C spectra to the more intricate HMBC and NOESY correlations, researchers can confidently piece together the complex architecture of these biologically vital molecules. The protocols and strategies outlined in this guide provide a robust framework for navigating the challenges of pteridine analysis, ultimately enabling the acceleration of research and development in the many fields where these fascinating heterocyles play a critical role.

References

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  • Kim, S. W., & Kang, Y. (2011). Structural Elucidations of Pyrano[3,2-g]pteridine Derivatives by 2D NMR Spectroscopy. Bulletin of the Korean Chemical Society, 32(8), 2897-2900.
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  • Smalley, A. D., et al. (2023). 1H-Benzo[g]pteridine-2,4-dione.
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  • Břoušková, P., et al. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 26(6), 1603.
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  • Milyukov, V. A., & Tsoraev, G. V. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(23), 15222.
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  • Soderberg, T. (n.d.). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Smalley, A. D., et al. (2022). Solid-State Structural Properties of Alloxazine Determined from Powder XRD Data in Conjunction with DFT-D Calculations and Solid-State NMR Spectroscopy: Unraveling the Tautomeric Identity and Pathways for Tautomeric Interconversion. Crystal Growth & Design, 22(1), 475-484.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2688.
  • Overduin, M., & Hart, K. M. (2018). NMR studies of protein-small molecule and protein-peptide interactions. Methods in Enzymology, 601, 1-26.
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  • LibreTexts Chemistry. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Bhunia, A., et al. (2012). NMR Methods to Characterize Protein-Ligand Interactions. Journal of the Indian Institute of Science, 92(2), 185-202.
  • Bruker. (n.d.). Complex NMR experiments: 2D, selective, etc. Retrieved from [Link]

  • Li, J., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning.
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Application Note: Formulation of 4-(2,4-Diaminopteridin-6-yl)butan-2-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Rationale

The compound 4-(2,4-Diaminopteridin-6-yl)butan-2-one represents a highly specialized heterocyclic small molecule. Structurally, it features a 2,4-diaminopteridine core—a pharmacophore shared with classic antifolates like methotrexate and aminopterin—coupled with a lipophilic butan-2-one side chain. Compounds bearing the 2,4-diaminopteridine scaffold are frequently investigated as potent inhibitors of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), making them highly relevant in oncology and antiparasitic drug development[1][2].

The Formulation Challenge

Transitioning 2,4-diaminopteridine derivatives from in vitro assays to in vivo pharmacokinetic (PK) and efficacy studies presents a severe formulation bottleneck. These molecules are notoriously recalcitrant to aqueous solubilization. The high crystal lattice energy—driven by extensive intermolecular hydrogen bonding between the 2- and 4-amino groups and the pteridine ring nitrogens—combined with the lipophilicity of the butan-2-one tail, results in negligible solubility in both water and standard organic solvents[3][4].

To achieve systemic exposure in vivo, the formulation must disrupt these intermolecular forces without causing precipitation upon dilution in the bloodstream. This guide details two self-validating formulation strategies: a Co-Solvent/Micellar System and a Cyclodextrin Inclusion Complex .

Workflow A API: 4-(2,4-Diaminopteridin-6-yl)butan-2-one B Solubility Assessment A->B C Co-Solvent Strategy B->C High Lipophilicity D Cyclodextrin Complexation B->D Cavity Fit E Micellar Solution (IV/PO) C->E F Inclusion Complex (IV/PO) D->F

Fig 1. Decision tree for formulating poorly soluble 2,4-diaminopteridine derivatives.

Mechanistic Grounding: Why These Vehicles?

When formulating poorly water-soluble drugs (BCS Class II/IV), empirical trial-and-error often leads to in vivo precipitation, causing erratic absorption or fatal embolisms during intravenous (IV) administration[3]. We bypass this by engineering the vehicle based on the API's physicochemical profile.

  • Dimethyl Sulfoxide (DMSO): Essential for the primary disruption of the pteridine hydrogen-bond network. It acts as the primary solvent.

  • Polyethylene Glycol 400 (PEG400): Acts as a miscible co-solvent that lowers the dielectric constant of the aqueous phase, preventing the API from crashing out when introduced to blood plasma[4].

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that forms micelles, encapsulating the hydrophobic butan-2-one side chain and providing thermodynamic stability.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A cyclic oligosaccharide with a lipophilic central cavity and a hydrophilic outer surface. It forms a transient inclusion complex with the API, masking its hydrophobicity and enabling safe parenteral or oral delivery without the use of harsh organic solvents[5][6].

Quantitative Formulation Profiles
Formulation StrategyVehicle Composition (v/v)Target ConcentrationAdministration RoutesStability (Room Temp)
Co-Solvent / Micellar 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% SalineUp to 5 mg/mLIV, IP, PO4 - 6 hours
Cyclodextrin Complex 20% (w/v) HP-β-CD in SalineUp to 10 mg/mLIV, SC, PO> 24 hours

Experimental Protocols

Protocol A: 5/40/5/50 Co-Solvent Formulation (For IV/IP/PO)

This protocol utilizes a step-wise addition method. Causality dictates that the order of addition is critical; altering the sequence will result in immediate API precipitation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.0 mg of 4-(2,4-Diaminopteridin-6-yl)butan-2-one into a clean, dry glass vial.

  • Primary Solubilization: Add 50 µL of pure DMSO (5% of the final 1 mL volume). Vortex vigorously for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear. Note: The API must be 100% dissolved at this stage.

  • Co-Solvent Addition: Add 400 µL of PEG400 (40% v/v). Vortex for 30 seconds to ensure a homogenous organic mixture.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% v/v). Vortex for 60 seconds. The mixture will become slightly viscous.

  • Aqueous Dilution: Dropwise, add 500 µL of 0.9% sterile saline (50% v/v) while continuously vortexing. Continuous agitation prevents localized nucleation of the API.

  • Self-Validation (QC): Visually inspect the vial against a dark background. The solution must be optically clear. Centrifuge at 10,000 x g for 5 minutes; if a pellet forms, the API has precipitated, and the concentration must be verified via HPLC before dosing.

Protocol B: 20% HP-β-CD Inclusion Complex (For IV/PO)

Ideal for sensitive in vivo models where organic solvents (like DMSO) may cause vehicle-induced toxicity or alter baseline pharmacological parameters.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of 0.9% sterile saline to create a 20% (w/v) stock solution. Filter through a 0.22 µm PES membrane.

  • API Addition: Add 10.0 mg of 4-(2,4-Diaminopteridin-6-yl)butan-2-one to 1 mL of the 20% HP-β-CD solution.

  • Complexation: Vortex the suspension, then place it in a thermomixer at 37°C shaking at 800 RPM for 2 to 4 hours. Causality: Heat and kinetic energy are required to drive the lipophilic pteridine into the cyclodextrin cavity[6].

  • Self-Validation (QC): Filter the resulting mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed API.

  • Quantification: You must analyze the filtrate via HPLC-UV (typically at 254 nm or 340 nm for pteridines) against a standard curve to determine the exact solubilized concentration before dosing.

In Vivo Administration Guidelines

When administering these formulations to murine models (mice/rats), adhere to the following physiological constraints to ensure animal welfare and data integrity:

  • Intravenous (IV): Administer via the lateral tail vein. Maximum volume is 5 mL/kg (e.g., 100 µL for a 20 g mouse). Use a 27G to 30G needle. Inject slowly (over 10-15 seconds) to prevent PEG400-induced histamine release or cardiac arrhythmias.

  • Per Os (PO - Oral Gavage): Maximum volume is 10 mL/kg (e.g., 200 µL for a 20 g mouse). The HP-β-CD formulation is highly recommended for PO dosing as it protects the drug from gastric degradation and enhances intestinal permeability[5].

MOA A 4-(2,4-Diaminopteridin-6-yl) butan-2-one B PTR1 / DHFR Enzyme A->B Competitive Binding C Folate Reduction Blockade B->C D DNA Synthesis Inhibition C->D

Fig 2. Pharmacological mechanism of action for 2,4-diaminopteridine antifolates.

Sources

Application Note: Preclinical Evaluation of 2,4-Diaminopteridines in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standardized Protocols

Executive Summary

2,4-Diaminopteridines represent a cornerstone class of classical antifolates, most notably including the chemotherapeutic agents methotrexate (MTX) and aminopterin (AMT)[1]. By acting as competitive, tight-binding inhibitors of dihydrofolate reductase (DHFR), these compounds disrupt one-carbon metabolism, leading to the rapid depletion of intracellular tetrahydrofolate (THF). This application note details the mechanistic rationale, experimental design considerations, and field-validated protocols for evaluating novel 2,4-diaminopteridine derivatives in established leukemia cell lines.

As a Senior Application Scientist, I have observed that the primary point of failure in preclinical antifolate screening is not the compound's intrinsic potency, but rather flawed in vitro assay conditions—specifically, the failure to control exogenous folate salvage pathways. This guide provides a self-validating framework to ensure rigorous, reproducible data generation.

Mechanistic Grounding: The Causality of Antifolate Toxicity

Leukemia cells are characterized by uncontrolled proliferation, rendering them exquisitely sensitive to nucleotide pool depletion. 2,4-Diaminopteridines exploit this vulnerability by binding to the active site of DHFR with picomolar to nanomolar affinity.

The structural hallmark of these compounds—the 2,4-diaminopyrimidine ring fused to a pyrazine ring—mimics the pteridine ring of endogenous dihydrofolate (DHF). However, the substitution of an amino group at the 4-position induces a flipped orientation within the DHFR binding pocket. This creates a pseudo-irreversible complex. The downstream causality is absolute: DHFR inhibition prevents the reduction of DHF to THF. Without THF, the conversion of dUMP to dTMP by thymidylate synthase is halted, de novo purine synthesis fails, and the leukemic blasts undergo S-phase arrest followed by apoptosis.

FolatePathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR Nucs Purines & dTMP THF->Nucs 1C Transfer DNA DNA Synthesis (Leukemia Survival) Nucs->DNA Drug 2,4-Diaminopteridines DHFR DHFR Enzyme Drug->DHFR Competitive Inhibition DHFR->DHF

Fig 1. Mechanism of 2,4-diaminopteridine-mediated DHFR inhibition and nucleotide depletion.

Experimental Design: Cell Line Selection & Pharmacological Profiling

When screening novel 2,4-diaminopteridines, selecting the appropriate leukemic model is critical to understanding transport mechanisms (e.g., Reduced Folate Carrier expression) and polyglutamation efficiency.

  • CCRF-CEM (Human T-cell acute lymphoblastic leukemia): Highly sensitive to classical antifolates; serves as the primary baseline for DHFR inhibition efficacy. Novel C9-methyl substituted 2,4-diaminofuro[2,3-d]pyrimidines have demonstrated exceptional potency in this line[2].

  • K562 (Human chronic myelogenous leukemia) & HL-60 (Human promyelocytic leukemia): Frequently utilized to assess broader anti-tumor potential and differentiation-inducing effects of substituted 2,4-diaminopteridine derivatives[3].

  • L1210 (Murine lymphocytic leukemia): The historical gold standard for in vivo and in vitro antifolate screening, providing a reliable benchmark for survival prolongation and cytotoxicity[4].

Quantitative Data: Comparative Efficacy

Table 1: Representative Growth Inhibition of 2,4-Diaminopteridines Across Leukemia Models

Compound Class / DerivativeTarget Cell LineAssay TypeEfficacy MetricReference
Methotrexate (MTX) CCRF-CEMProliferationIC₅₀ ≈ 15 nMBaseline Standard
C9-Methyl 2,4-diaminofuro[2,3-d]pyrimidine CCRF-CEMViabilityEC₅₀ = 29 nM[2]
Substituted 2,4-diaminopteridine (10a) HL-60 / K562MTT AssayIC₅₀ < 50 µM[3]
TNP-351 (HY-19095) General LeukemiaProliferationHigh Potency[5]
Novel Pteridine Derivative L1210 (In Vivo)Survival190% Lifespan ↑[4]

Standardized Protocols for Antifolate Evaluation

Workflow Step1 1. Culture in Folate-Free Media (Dialyzed FBS) Step3 3. Leukemia Cell Treatment (CCRF-CEM, K562, L1210) Step1->Step3 Step2 2. Compound Serial Dilution (0.1 nM to 100 µM) Step2->Step3 Step4a 4a. Viability Assessment (MTT / CellTiter-Glo) Step3->Step4a Step4b 4b. Target Engagement (DHFR Catalytic Assay) Step3->Step4b Step5 5. IC50 Calculation & Mechanism Validation Step4a->Step5 Step4b->Step5

Fig 2. Standardized screening workflow for 2,4-diaminopteridines in leukemia cell models.

Protocol A: High-Throughput Viability & Proliferation Assay

Scientific Rationale & Causality: A critical oversight often made in early-stage screening is the use of standard Fetal Bovine Serum (FBS). Standard FBS contains high levels of exogenous folic acid, thymidine, and hypoxanthine. These metabolites allow leukemia cells to bypass DHFR inhibition via salvage pathways, artificially masking the cytotoxicity of 2,4-diaminopteridines. You must use Folate-Free RPMI 1640 supplemented with 10% Dialyzed FBS (dFBS).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CCRF-CEM or K562 cells in logarithmic growth phase. Wash twice with PBS to remove residual exogenous folates.

  • Seeding: Resuspend cells in Folate-Free RPMI 1640 + 10% dFBS. Seed at a density of 1×104 cells/well in a 96-well opaque-walled plate (for luminescence) or clear plate (for MTT).

  • Acclimation: Incubate for 24 hours at 37°C, 5% CO₂ to deplete intracellular folate reserves.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2,4-diaminopteridine compound in 100% DMSO. Dilute these stocks 1:1000 in culture media to achieve a final DMSO concentration of 0.1%.

  • Treatment: Add the diluted compounds to the cells (final concentration range: 0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours. Causality: 72 hours is required because antifolates are S-phase specific; cells must cycle through the restriction point to undergo apoptosis.

  • Readout: Add CellTiter-Glo® reagent (volume equal to culture volume). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

System Validation & Quality Control:

  • Positive Control: Methotrexate (MTX) at 1 µM (Expected viability < 10%).

  • Vehicle Control: 0.1% DMSO (Defines 100% viability).

  • Assay Robustness: Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay for high-throughput screening.

Protocol B: Intracellular Target Engagement (Recombinant DHFR Inhibition Assay)

Scientific Rationale & Causality: To prove that the observed cytotoxicity in Protocol A is mechanistically driven by DHFR inhibition (and not off-target toxicity), a direct enzymatic assay is required. Because 2,4-diaminopteridines are often slow, tight-binding inhibitors, the compound must be pre-incubated with the enzyme before adding the substrate. Adding the substrate (DHF) first will competitively block the inhibitor, artificially inflating the apparent IC₅₀.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare DHFR Assay Buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).

  • Enzyme Addition: Add 2 nM recombinant human DHFR (rhDHFR) to a UV-transparent 96-well microplate.

  • Inhibitor Pre-incubation: Add the 2,4-diaminopteridine derivatives (serial dilutions). Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes.

  • Reaction Initiation: Add a substrate master mix containing 100 µM NADPH and 50 µM Dihydrofolate (DHF) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP⁺) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear portion of the curve. Plot V0​ against inhibitor concentration to determine the IC₅₀.

System Validation & Quality Control:

  • Blank Control: Buffer + NADPH + DHF (No enzyme). Accounts for spontaneous NADPH oxidation.

  • Uninhibited Control: Enzyme + Substrates + 0.1% DMSO. Defines maximum velocity ( Vmax​ ).

References

  • ChemInform Abstract: Synthesis and Biological Activities of 2,4-Diaminopteridine Derivatives.
  • US4820706A - Pteridine derivatives and method of treating leukemia employing same.
  • Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities.
  • US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide.
  • Effect of C9-Methyl Substitution and C8-C9 Conformational Restriction on Antifolate and Antitumor Activity of Classical 5-Substituted 2,4-Diaminofuro[2,3-d]pyrimidines.

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Off-Target Effects of 2,4-Diaminopteridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with 2,4-diaminopteridine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the identification and mitigation of off-target effects. Our goal is to equip you with the knowledge to enhance the selectivity of your compounds and ensure the validity of your experimental outcomes.

The 2,4-diaminopteridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a range of diseases. These derivatives are well-known as antifolates, such as methotrexate, that inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[1][2][3] More broadly, this scaffold's ability to mimic the hinge-binding motif of ATP has made it a foundational element for a multitude of protein kinase inhibitors.[4][5]

However, this structural versatility also presents a significant challenge: the potential for off-target binding. An off-target effect occurs when a compound interacts with unintended biological molecules, which can lead to misinterpretation of experimental data, unexpected toxicity, and reduced therapeutic efficacy.[6][7] This guide provides a systematic approach to identifying, understanding, and minimizing these effects.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are presented in a logical workflow to help you diagnose the problem and take corrective action.

Issue 1: Unexpected or Excessive Cellular Toxicity

Question: My 2,4-diaminopteridine derivative is showing a potent effect on my target in a biochemical assay, but in cell-based assays, I observe significant cytotoxicity at similar concentrations. How can I determine if this is an on-target or off-target effect?

Answer: This is a common and critical issue. High cytotoxicity can arise from exaggerated inhibition of the intended target (on-target toxicity) or from interactions with other essential cellular proteins (off-target toxicity). A multi-step approach is required to dissect these possibilities.

Step-by-Step Troubleshooting Workflow:
  • Establish a Therapeutic Window: The first step is to quantify the concentration ranges for both the desired effect and cytotoxicity.

    • Action: Perform parallel dose-response curves. For the on-target effect, determine the half-maximal effective or inhibitory concentration (EC50 or IC50). For cytotoxicity, determine the half-maximal cytotoxic concentration (CC50).

    • Interpretation: A large ratio of CC50 to IC50 (a wide therapeutic window) is desirable. If the values are very close, it suggests that the therapeutic effect and the toxicity may be mechanistically linked, which could be due to either on-target or off-target effects.[8]

  • Confirm Target Engagement in Cells: It is crucial to verify that your compound is binding to its intended target within the complex environment of a living cell.

    • Action: Perform a Cellular Thermal Shift Assay (CETSA). This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[8]

    • Interpretation: A positive CETSA result confirms that your compound reaches and binds to its target in intact cells. A lack of a thermal shift, despite cellular activity, strongly points towards an off-target mechanism.

  • Genetically Validate the On-Target Effect: The most definitive way to link a phenotype to a specific target is through genetic manipulation.

    • Action: Use techniques like CRISPR-Cas9 or siRNA to knock out or knock down the intended target protein.[8] Then, treat these modified cells and control cells with your compound.

    • Interpretation: If knocking down the target mimics the compound's phenotype, this supports an on-target mechanism. If the cells with the knocked-down target are now resistant to the compound's toxic effects, it confirms on-target toxicity. Conversely, if the phenotype (e.g., cell death) persists even after the target is removed, the effect is unequivocally off-target.[8]

  • Utilize a Structurally-Related Inactive Control: An inactive control helps to rule out effects caused by the compound's general chemical properties rather than specific protein binding.

    • Action: Synthesize or obtain a close structural analog of your compound that has been shown to be inactive against the primary target in biochemical assays.

    • Interpretation: If the inactive analog does not produce the same toxic phenotype, it strengthens the case that the activity of your primary compound is mediated by a specific protein interaction (either on- or off-target). If the inactive analog does cause toxicity, it may indicate a non-specific effect related to the chemical scaffold itself.[8]

G cluster_0 Troubleshooting Unexpected Cytotoxicity start Observation: Unexpected or High Cytotoxicity step1 Step 1: Dose-Response Analysis (Determine IC50 and CC50) start->step1 decision1 Is Therapeutic Window Narrow? step1->decision1 step2 Step 2: Confirm Target Engagement (e.g., CETSA) decision1->step2 Yes on_target Conclusion: Likely ON-TARGET Effect decision1->on_target No decision2 Target Engaged in Cells? step2->decision2 step3 Step 3: Genetic Validation (CRISPR/siRNA Knockdown) decision2->step3 Yes re_evaluate Investigate Non-specific Toxicity or Off-Target Effect decision2->re_evaluate No decision3 Phenotype Persists After Knockdown? step3->decision3 off_target Conclusion: High Probability of OFF-TARGET Effect decision3->off_target Yes decision3->on_target No

Caption: Workflow for distinguishing on-target vs. off-target cytotoxicity.

Issue 2: Promiscuous Binding Profile Identified in a Kinase Screen

Question: I submitted my 2,4-diaminopteridine derivative for broad kinase profiling, and it inhibits multiple kinases with similar potency. How can I improve its selectivity?

Answer: This is a common outcome, as the ATP-binding site is highly conserved across the human kinome.[5] Improving selectivity requires a systematic, structure-guided approach.

Strategies for Enhancing Kinase Selectivity:
  • Computational and Structural Analysis:

    • Action: If a crystal structure of your compound bound to the target kinase exists, analyze the binding mode. If not, use molecular docking to predict it. Compare the ATP-binding pocket of your primary target with those of the identified off-target kinases.

    • Rationale: Look for unique sub-pockets or residues in your primary target that are not present in the off-targets. These differences are key exploit for designing selectivity.[9] Rational drug design uses these structural insights to modify the compound to favor interaction with the intended target.[10]

  • Iterative Structure-Activity Relationship (SAR) Studies:

    • Action: Systematically modify the chemical structure of your compound. For 2,4-diaminopteridine derivatives, common modification points are the substituents at the 6 and 7 positions of the pteridine ring.

    • Rationale: Introduce bulkier or differently charged groups that can interact with the unique sub-pockets identified in the computational analysis. The goal is to create favorable interactions with the on-target kinase or steric clashes with off-target kinases.[9] Each new analog should be tested against both the on-target and key off-targets to build a clear SAR.

  • Exploit Kinetic Differences:

    • Action: Measure the binding kinetics (association and dissociation rates, or kon and koff) for your compound with both the on-target and off-target kinases.

    • Rationale: An ideal inhibitor often has a long residence time (slow koff) on its intended target. It may be possible to modify the compound to optimize its residence time on the on-target while having a short residence time on off-targets, even if the binding affinities (Kd) are similar.

G cluster_1 Proactive Selectivity Profiling start Lead Compound Identified comp_screen In Silico Screening (Similarity Search, QSAR, Docking) start->comp_screen predict_off Predict Potential Off-Targets comp_screen->predict_off exp_screen Experimental Screening predict_off->exp_screen kinome_scan Broad Kinase Panel (>400 kinases) exp_screen->kinome_scan safety_panel Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) exp_screen->safety_panel analyze Analyze Data: Identify Off-Target Liabilities kinome_scan->analyze safety_panel->analyze decision Selectivity Acceptable? analyze->decision optimize Structure-Based Drug Design & SAR Optimization decision->optimize No proceed Proceed to In Vivo Models decision->proceed Yes optimize->start Iterate with New Analogs

Caption: A decision tree for proactive selectivity profiling and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for 2,4-diaminopteridine derivatives?

A1: Due to their heterocyclic structure, these compounds frequently interact with enzymes that have binding sites for pteridines or purines. The two most prominent classes of off-targets are:

  • Dihydrofolate Reductase (DHFR): The classic target for antifolates like methotrexate.[1][3] If your compound is designed as a kinase inhibitor, unintended DHFR inhibition is a common off-target effect to assess.

  • Protein Kinases: The pteridine core is an effective ATP-mimetic that can bind to the highly conserved ATP pocket of many kinases. Therefore, cross-reactivity within the kinome is a major consideration.[4][5]

Q2: How does drug concentration influence the observation of off-target effects?

A2: Off-target effects are highly concentration-dependent.[6] A compound will bind to its highest-affinity target at the lowest concentrations. As the concentration increases, the drug may begin to occupy lower-affinity binding sites on other proteins, leading to off-target effects. It is crucial to use the lowest possible concentration that elicits the desired on-target effect to minimize these interactions.[8]

Q3: What is the difference between a biochemical and a cell-based assay for determining selectivity?

A3: Both are important and provide complementary information.

  • Biochemical Assays: These use purified proteins (e.g., kinases) and measure the direct interaction of the compound with the protein. They are excellent for determining intrinsic potency (e.g., IC50) and for broad screening against large panels.[11] However, they do not account for cellular context.

  • Cell-Based Assays: These measure the compound's effect in a living cell.[11] They provide more physiologically relevant data because they inherently account for factors like cell permeability, drug efflux, and target engagement at physiological ATP concentrations.[12] A compound that is potent in a biochemical assay but weak in a cell-based assay may have poor cellular uptake.[11]

Q4: Are there computational tools that can predict off-target effects before I even synthesize a compound?

A4: Yes, computational or in silico methods are cost-effective tools to predict potential off-target liabilities early in the drug discovery process. Common approaches include:

  • Ligand-Based Methods: These use the 2D structure of your compound to search databases for known compounds with similar structures and predict targets based on their known activities. Examples include Similarity Ensemble Approach (SEA).[13]

  • Structure-Based Methods: These involve docking your compound into the 3D structures of known off-targets to predict binding affinity.[13] These computational predictions can help prioritize which experimental assays to run.

Q5: Can an off-target effect ever be beneficial?

A5: Yes. This concept is known as polypharmacology. Sometimes, a drug's interaction with a secondary target can contribute to its overall therapeutic effect or even open up possibilities for repurposing the drug for a new disease indication.[5] However, any suspected beneficial off-target effect must be rigorously and intentionally validated through the same processes used to deconvolute undesirable off-target effects.

Data & Protocols

Table 1: Comparison of Experimental Methods to Assess Off-Target Effects
MethodPrincipleProsCons
Kinase Profiling Panel Measures compound activity against a large panel of purified kinases in a biochemical assay.[4][11]Comprehensive overview of kinome selectivity; high-throughput; identifies specific off-target kinases.Biochemical context only; may not reflect cellular activity; can be costly.[11]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates.[8]Directly confirms target engagement in a cellular environment; can be adapted to a proteome-wide scale.Lower throughput than biochemical assays; requires a specific antibody for the target protein.
Genetic Knockdown/Knockout (CRISPR/siRNA) Compares the compound's effect in normal cells versus cells where the intended target has been removed or reduced.[8]Provides definitive evidence for on-target vs. off-target effects.Can be time-consuming; potential for incomplete knockdown or genetic compensation.
Off-Target Screening Cell Microarray Uses cell microarrays expressing a large number of human proteins to assess non-specific binding.[14]High-throughput method to identify unintended binding partners on the cell surface or secreted proteins.May not represent intracellular targets; binding does not always correlate with functional effect.
Affinity Chromatography / Chemoproteomics Immobilizes the compound on a resin to pull down binding partners from a cell lysate, which are then identified by mass spectrometry.Unbiased, genome-wide approach to identify novel binding partners.Can be technically challenging; may identify proteins that bind non-specifically; favors abundant proteins.[15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing the engagement of a 2,4-diaminopteridine derivative with its intracellular protein target.

Objective: To determine if the compound binds to its intended target in intact cells by measuring changes in the target protein's thermal stability.

Materials:

  • Cells expressing the target protein.

  • Your 2,4-diaminopteridine derivative (and vehicle control, e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment: PCR thermocycler, centrifuges, equipment for protein quantification (e.g., BCA assay), and protein detection (Western blot or ELISA).

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with your compound at the desired concentration. Include a vehicle-only control group.

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Harvesting:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Divide the cell suspension from each treatment group into multiple aliquots in PCR tubes.

  • Heat Shock:

    • Place the PCR tubes in a thermocycler.

    • Apply a temperature gradient for a fixed time (e.g., 3 minutes). The temperature range should span from ambient (e.g., 37°C) to denaturing (e.g., 65°C). A typical gradient might be: 37, 41, 45, 49, 53, 57, 61, 65°C.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Pellet the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction.

  • Protein Detection and Analysis:

    • Quantify the amount of your specific target protein remaining in the soluble fraction at each temperature point using Western blotting or another sensitive detection method.

    • Plot the percentage of soluble target protein against the temperature for both the vehicle-treated and compound-treated samples.

    • Interpretation: If the compound binds to and stabilizes the target protein, the resulting curve will be shifted to the right (i.e., the protein remains soluble at higher temperatures compared to the vehicle control). This "thermal shift" is direct evidence of target engagement.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019, July 17). National Center for Biotechnology Information. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]

  • Off Target Effect - Massive Bio. (2026, January 6). Massive Bio. [Link]

  • 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC. National Center for Biotechnology Information. [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. (2025, September 23). seqWell. [Link]

  • Computational methods for prediction of in vitro effects of new chemical structures - PMC. (2016, September 29). National Center for Biotechnology Information. [Link]

  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC. National Center for Biotechnology Information. [Link]

  • The precision paradox: Off-target effects in gene editing | Drug Discovery News. Drug Discovery News. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

  • About Us | International Centre for Kinase Profiling. The University of Dundee. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. Mid-Atlantic Permanente Research Institute. [Link]

  • Kinase Drug Discovery: Impact of Open Science and Artificial Intelligence | Molecular Pharmaceutics - ACS Publications. (2025, February 12). American Chemical Society Publications. [Link]

  • Techniques in kinase profiling - Medicines Discovery Catapult. (2026, March 13). Medicines Discovery Catapult. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC. National Center for Biotechnology Information. [Link]

  • Off-Target Screening Cell Microarray Assay - Creative Biolabs. Creative Biolabs. [Link]

  • 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - ResearchGate. (2015, November 20). ResearchGate. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Patsnap. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. (2010, September 23). PLOS. [Link]

  • Off-Target Effects and Where to Find Them - CRISPR Medicine News. (2023, November 22). CRISPR Medicine News. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC - NIH. National Center for Biotechnology Information. [Link]

  • In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum | Antimicrobial Agents and Chemotherapy - ASM Journals. American Society for Microbiology. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC. National Center for Biotechnology Information. [Link]

  • In vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum - PubMed. (2004, October 15). National Center for Biotechnology Information. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. National Center for Biotechnology Information. [Link]

  • Computation of affinity and selectivity: binding of 2,4-diaminopteridine and 2,4-diaminoquinazoline inhibitors to dihydrofolate reductases - PubMed. National Center for Biotechnology Information. [Link]

  • Chemical and Biological Approaches to Interrogate off-Target Effects of Genome Editing Tools - ACS Publications. (2023, February 2). American Chemical Society Publications. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - MD Anderson Cancer Center. (2021, January 15). The University of Texas MD Anderson Cancer Center. [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Creative Diagnostics. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

  • Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review - MDPI. (2024, January 5). MDPI. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation - PubMed. (2024, January 15). National Center for Biotechnology Information. [Link]

  • In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum - PMC. National Center for Biotechnology Information. [Link]

  • Role of systems pharmacology in understanding drug adverse events - PMC - NIH. National Center for Biotechnology Information. [Link]

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2010, January 1). ScienceDirect. [Link]

  • Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed. (2013, February 15). National Center for Biotechnology Information. [Link]

  • On-target and offtarget adverse drug effects. Drug D is intended to... - ResearchGate. ResearchGate. [Link]

  • Definition of off-target effect - NCI Dictionary of Cancer Terms. National Cancer Institute. [Link]

  • Structure activity relationship of piperidine derivatives - ResearchGate. ResearchGate. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. MDPI. [Link]

  • Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. (2011, April 1). Europe PMC. [Link]

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Pteridine SAR Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pteridine Structure-Activity Relationship (SAR) Technical Support Center. Pteridines (fused pyrimidine-pyrazine rings) are privileged scaffolds in drug discovery, notably acting as potent kinase inhibitors (e.g., PLK1) and antifolates. However, their unique electronic properties, inherent fluorescence, and susceptibility to non-CYP metabolism often lead to confounding experimental data.

As an application scientist, I have designed this guide to help you troubleshoot the three most common pitfalls in pteridine SAR: assay interference, metabolic instability, and tautomer-driven binding anomalies.

FAQ 1: Why do my highly potent pteridine inhibitors show flat SAR or false positives in High-Throughput Screening (HTS)?

The Causality: You are likely dealing with autofluorescence interference. Pteridines are inherently fluorescent molecules (similar to naturally occurring folates and biopterins). They typically absorb in the UV/blue range (300–360 nm) and emit in the blue/green range (420–460 nm). If your Fluorescence Polarization (FP) or FRET assay utilizes standard green fluorophores (like Fluorescein/FITC), the pteridine core will autofluoresce. This introduces massive signal interference, artificially inflating or deflating the apparent binding affinity and leading to false-positive hits[1].

Resolution Protocol: Red-Shifting the Assay To establish a self-validating system, you must shift the assay's optical window away from the pteridine emission spectrum.

  • Probe Selection: Titrate your target protein with a red-shifted fluorescent peptide (e.g., TAMRA or BODIPY-TMR, excitation ~540 nm, emission ~570 nm).

  • Baseline Establishment: Determine the lowest peptide concentration that yields a stable polarization signal (at least 10-fold higher than the buffer-only background).

  • Autofluorescence Counter-Screen: Before running the full SAR library, perform a counter-screen with the pteridine compounds alone (no protein/peptide) at the assay's excitation wavelength to quantify intrinsic autofluorescence.

  • Validation: Calculate the Z' factor using the red-shifted system. A Z' > 0.5 indicates a robust assay ready for SAR evaluation.

FAQ 2: My pteridine lead has sub-nanomolar IC50 and is stable in liver microsomes, but its in vivo clearance is extremely high. What is happening?

The Causality: You have hit an "in vivo cliff" caused by Aldehyde Oxidase (AOX) mediated metabolism. Pteridines are electron-deficient aza-aromatic heterocycles, making them prime substrates for cytosolic AOX. Standard in vitro clearance assays use liver microsomes, which contain Cytochrome P450s (CYPs) but completely lack cytosolic enzymes like AOX. AOX rapidly oxidizes the unsubstituted carbon adjacent to the nitrogen (typically C2, C4, or C7 on the pteridine ring)[2].

Resolution Protocol: Cytosolic AOX Validation Assay Do not rely on microsomes for pteridine stability testing. Use the following protocol to isolate AOX activity.

  • Preparation: Prepare incubations containing 1 μM of the pteridine test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Cytosol (HLC) to a final protein concentration of 1 mg/mL. (Crucial: Do NOT add NADPH, as AOX does not require it. Adding NADPH will activate residual CYPs and confound your results).

  • Inhibition Control: In a parallel control arm, pre-incubate the HLC with 10 μM raloxifene (a potent, specific AOX inhibitor) for 5 minutes before adding your test compound.

  • Incubation & Quenching: Incubate at 37°C, taking aliquots at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ). If raloxifene rescues the half-life, AOX is confirmed as the metabolic liability.

SAR Strategy: Block the Site of Metabolism (SOM) by introducing steric bulk (e.g., a methyl or amino group) at the susceptible C-H position, or reduce the overall electron deficiency of the ring[3].

AOX_Workflow Start In Vivo Clearance High (CYP-stable in vitro) HLC_Assay Incubate with Human Liver Cytosol (HLC) Start->HLC_Assay Inhibitor Add AOX Inhibitor (Raloxifene) HLC_Assay->Inhibitor Measure Measure Intrinsic Clearance (CL_int) Inhibitor->Measure Decision CL_int Reduced? Measure->Decision Yes AOX Confirmed. Block C-H oxidation site. Decision->Yes Yes No Investigate other pathways (e.g., FMO, UGT) Decision->No No

Diagnostic workflow to isolate and confirm Aldehyde Oxidase (AOX) mediated metabolism.

FAQ 3: We added a benign substituent to improve solubility, but binding to PLK1 completely vanished. Why?

The Causality: Pteridines are highly susceptible to complex lactam-lactim tautomerism and shifts in protonation states. The ATP-binding pocket of kinases like PLK1 relies on a highly specific hydrogen bond donor/acceptor network at the hinge region (involving specific polar residues like Arg57 or Glu69 depending on the binding mode)[4]. Adding an electron-donating or withdrawing group anywhere on the conjugated pteridine system can shift the tautomeric equilibrium from the active lactam form to the inactive lactim form, breaking the critical hydrogen bonds required for target engagement.

Resolution Protocol: Tautomeric Profiling and 3D-QSAR

  • NMR Profiling: Conduct 1H-15N HMQC NMR spectroscopy in aqueous buffer (pH 7.4) to determine the predominant tautomer of the synthesized derivative in solution.

  • Computational Validation: Perform high-level quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to calculate the relative free energies ( ΔG ) of all possible tautomers.

  • Hybridized Modeling: Utilize a hybridized 3D-QSAR model incorporating the correct tautomeric state to map the steric and electrostatic fields against the PLK1 hinge region[5].

  • Probe Synthesis: Synthesize a "tautomerically locked" analog (e.g., N-methylation of the required lactam nitrogen) as a pharmacological probe to validate the active binding conformation.

Tautomer_SAR Activity_Loss Unexpected Loss of Kinase Affinity NMR 1H-15N HMQC NMR (Determine Solution Tautomer) Activity_Loss->NMR QM DFT Calculations (Predict Tautomer Energies) Activity_Loss->QM Docking Re-dock Predominant Tautomer into Hinge NMR->Docking QM->Docking Lock Synthesize Tautomerically Locked Analog (N-Methyl) Docking->Lock Assay Re-evaluate IC50 Lock->Assay

Troubleshooting workflow for resolving tautomer-driven activity cliffs in pteridine SAR.

Quantitative Data Summaries

Table 1: Troubleshooting Metrics and Thresholds for Pteridine SAR

ParameterAssay ContextTarget/Acceptable RangeProblematic ThresholdCorrective Action
Z' Factor FP / FRET HTS> 0.5< 0.3Switch to red-shifted fluorophores (TAMRA)
Intrinsic Clearance ( CLint​ ) Human Liver Cytosol< 15 μL/min/mg> 50 μL/min/mgBlock C2/C4/C7 positions to prevent AOX oxidation
Tautomer Free Energy ( ΔG ) QM Calculations< 2 kcal/mol difference> 5 kcal/mol favoring inactive lactimSynthesize N-methylated lactam analogs
Autofluorescence Emission Spectrofluorometry< 10% of assay signal> 30% of assay signalCounter-screen at 420-460 nm

Table 2: Fluorescence Properties and Assay Compatibility

Scaffold / FluorophoreExcitation (nm)Emission (nm)HTS Interference Risk
Pteridine Core (Unsubstituted)320 - 360420 - 460High (Blue/Green assays)
Fluorescein (FITC)490525High (Overlap risk)
TAMRA / BODIPY-TMR540570Low
Alexa Fluor 647650670Very Low

Sources

Technical Support Center: Troubleshooting Pteridine-Based Drug Resistance

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected viability data when working with pteridine-based antifolates (e.g., Methotrexate, Pemetrexed). Resistance to these agents is rarely a single-variable problem; it is a dynamic cellular adaptation involving transport kinetics, intracellular trapping, and target enzyme amplification.

This guide is designed to move beyond basic troubleshooting. Here, we explore the causality behind resistance mechanisms and provide self-validating experimental protocols to ensure your diagnostic data is artifact-free and reproducible.

Diagnostic Workflow for Antifolate Resistance

DiagnosticWorkflow Start Observe Antifolate Resistance (Increased IC50) CheckTarget 1. Target Enzyme Analysis (DHFR / TS Amplification) Start->CheckTarget CheckUptake 2. Transport & Uptake (RFC / PCFT Expression) Start->CheckUptake CheckPoly 3. Polyglutamylation (FPGS vs FPGH Activity) Start->CheckPoly ResTarget Target Amplification (e.g., TS in Pemetrexed) CheckTarget->ResTarget Confirmed via qPCR/WB ResUptake Transport Defect (e.g., RFC Downregulation) CheckUptake->ResUptake Confirmed via 3H-Assay ResPoly Polyglutamylation Defect (e.g., FPGS Loss) CheckPoly->ResPoly Confirmed via HPLC ActTarget Action: Use alternative targets or downstream inhibitors ResTarget->ActTarget ActUptake Action: Exploit PCFT at low pH or lipophilic drugs ResUptake->ActUptake ActPoly Action: Use non-classical antifolates (Trimetrexate) ResPoly->ActPoly

Caption: Diagnostic workflow for identifying and bypassing pteridine-based drug resistance mechanisms.

Knowledge Base & Troubleshooting FAQs
Q1: My cell line exhibits a 50-fold increase in IC50 for Methotrexate (MTX), but qPCR shows no amplification of the DHFR gene. What is the next logical target to investigate?

The Causality: While Dihydrofolate Reductase (DHFR) amplification is the most famous mechanism of MTX resistance, intracellular drug accumulation is actually the most common bottleneck. MTX is highly hydrophilic and cannot passively diffuse across the cell membrane. It relies entirely on the Reduced Folate Carrier (RFC/SLC19A1) for influx[1]. If RFC is transcriptionally silenced or mutated, the drug cannot reach its target.

The Solution: You must quantify active carrier-mediated transport.

Self-Validating Protocol: [3H]-Methotrexate Cellular Uptake Assay

  • Preparation: Seed cells and starve them in folate-free RPMI for 24 hours to maximize baseline transporter expression.

  • Assay: Wash cells with transport buffer (pH 7.4) and incubate with 1 µM [3H]-MTX for 5 minutes at 37°C.

  • Self-Validating Controls (Critical):

    • Control A (Zero-Time/Ice): Incubate a parallel well strictly on ice (0°C). Active transport halts at 0°C; any signal here represents non-specific membrane binding.

    • Control B (Competitive Inhibition): Incubate a well at 37°C with 1 µM [3H]-MTX + 100 µM unlabeled Leucovorin.

  • Analysis: Stop the reaction with ice-cold PBS, lyse in 0.1 N NaOH, and quantify via liquid scintillation. Interpretation: If the signal in the 37°C test well matches the 0°C well, active transport is definitively abolished[1]. The competitive inhibition well proves that the uptake is carrier-specific rather than an artifact of passive diffusion.

Q2: We are developing a pemetrexed-resistant NSCLC model. Despite confirming RFC downregulation, the cells unexpectedly retain partial sensitivity to pemetrexed in our 3D tumor spheroids. Why?

The Causality: You are observing the pharmacological divergence between MTX and Pemetrexed. While MTX relies almost exclusively on RFC, Pemetrexed has a uniquely high affinity for the Proton-Coupled Folate Transporter (PCFT/SLC46A1)[2]. PCFT functions optimally in acidic microenvironments (pH 5.5 - 6.5), which are characteristic of the hypoxic cores in 3D spheroids and solid tumors. Therefore, even if RFC is lost, pemetrexed retains cytotoxic activity by exploiting PCFT-mediated delivery at low pH[2].

Self-Validating Protocol: pH-Dependent Transport Assay

  • Prepare two distinct transport buffers: one at physiological pH (7.4) and one at tumor-microenvironment pH (5.5).

  • Expose the RFC-deficient cells to [3H]-Pemetrexed in both buffers.

  • Self-Validation: If uptake is negligible at pH 7.4 but rapidly restores at pH 5.5, you have definitively proven that the cells are utilizing PCFT to bypass the RFC defect[2].

Q3: How do I definitively distinguish between defective polyglutamylation (FPGS loss) and enhanced hydrolysis (FPGH upregulation) as the primary resistance driver?

The Causality: Once inside the cell, pteridine drugs must be polyglutamated (addition of glutamate tails) by Folylpolyglutamate Synthetase (FPGS) to be trapped intracellularly and achieve maximum target affinity[3]. Conversely, Folylpolyglutamate Hydrolase (FPGH) removes these tails. A shift in the FPGS/FPGH ratio causes the drug to rapidly efflux, leading to resistance[1].

Self-Validating Protocol: HPLC-Based Intracellular Polyglutamate Quantification

  • Expose cells to 1 µM MTX or Pemetrexed for 24 hours.

  • Self-Validating Step: Prior to lysis, spike your extraction buffer with 500 nM Aminopterin (an unnatural antifolate internal standard).

  • Lyse cells using a boiling extraction buffer (50mM Tris, 50mM mercaptoethanol, pH 7.4) to immediately denature FPGH and preserve the current polyglutamate chain lengths.

  • Run the lysate through an anion-exchange HPLC column. Interpretation: The Aminopterin spike allows you to calculate absolute extraction efficiency, proving that an absence of long-chain polyglutamates (Glu3-Glu5) is due to biological FPGS failure, not sample degradation during prep[3].

Q4: What is the most robust way to validate if target enzyme amplification (e.g., Thymidylate Synthase in pemetrexed resistance) is functionally responsible for the resistance phenotype?

The Causality: Genomic amplification of Thymidylate Synthase (TS/TYMS) is a hallmark of pemetrexed resistance in non-small cell lung cancer[4]. However, gene copy number does not always correlate with functional metabolic bypass. You must prove that the drug is failing to inhibit the catalytic function of the enzyme.

Self-Validating Protocol: In Situ TS Catalytic Inhibition Assay

  • Treat cells with an IC80 dose of pemetrexed for 24 hours.

  • Pulse the cells with [3H]-deoxyuridine (dUrd) for 2 hours. TS normally converts dUMP to dTMP; if TS is successfully inhibited, [3H]-dUrd cannot be incorporated into DNA.

  • Self-Validating Rescue Arm: Run a parallel plate treated with pemetrexed, but supplement the media with 10 µM thymidine and 100 µM hypoxanthine. Interpretation: If the cells die in the standard plate but viability is fully restored in the rescue arm, it validates that the drug's cytotoxicity is entirely dependent on the targeted folate pathways[5]. If the cells still die in the rescue arm, your drug is causing off-target toxicity, and the TS amplification is merely a bystander effect.

Cellular Mechanisms of Antifolate Resistance

CellularMechanisms Drug Pteridine-Based Drug (MTX / Pemetrexed) RFC RFC (SLC19A1) Influx Transporter Drug->RFC PCFT PCFT (SLC46A1) Low-pH Influx Drug->PCFT Acidic pH Intracellular Intracellular Monoglutamate RFC->Intracellular PCFT->Intracellular Efflux ABC Transporters (ABCC1-5, ABCG2) Efflux->Drug Expulsion Intracellular->Efflux Resistance Pathway FPGS FPGS Enzyme (Adds Glutamates) Intracellular->FPGS Poly Active Polyglutamates (Cellular Retention) FPGS->Poly FPGH FPGH Enzyme (Removes Glutamates) FPGH->Intracellular Poly->FPGH Hydrolysis Targets Target Enzymes (DHFR, TS, GARFT) Poly->Targets Potent Inhibition

Caption: Cellular transport, polyglutamylation, and target inhibition pathways of antifolates.

Quantitative Summary of Resistance Mechanisms
Resistance MechanismPrimary Drug AffectedKinetic Impact (IC50 Shift)Primary Diagnostic AssayCompensatory Strategy
RFC (SLC19A1) Loss Methotrexate50 to 100-fold increase[3H]-MTX Uptake AssaySwitch to lipophilic antifolates (e.g., Trimetrexate)
FPGS Downregulation MTX, Pemetrexed10 to 50-fold increaseHPLC Polyglutamate ProfilingHigh-dose continuous infusion or non-classical antifolates
DHFR Amplification Methotrexate20 to 200-fold increaseqPCR / Enzyme KineticsSwitch to TS or GARFT inhibitors (e.g., Pemetrexed)
TS (TYMS) Amplification Pemetrexed10 to 40-fold increaseIn Situ TS Inhibition AssayCombination therapy with EGFR/PI3K inhibitors
PCFT (SLC46A1) Loss Pemetrexed5 to 20-fold increase (at low pH)pH-dependent Transport AssayRestore pH gradient or use RFC-dependent analogs
References
  • Liang, J., et al. (2019). Mechanisms of resistance to pemetrexed in non-small cell lung cancer. Translational Lung Cancer Research. 6

  • Chattopadhyay, S., et al. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular Cancer Therapeutics. 5

  • Stark, M., et al. (2004). Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. Blood. 1

  • Wojtuszkiewicz, A., et al. (2015). Methotrexate resistance in relation to treatment outcome in childhood acute lymphoblastic leukemia. Journal of Hematology & Oncology.3

  • Goldman, I. D., et al. (2010). The Antifolates. Oncogene / PMC. 2

Sources

Technical Support Center: Pharmacokinetic Optimization of Pteridine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for Pteridine Pharmacokinetics. Pteridine scaffolds—fused pyrimidine and pyrazine rings—are privileged structures in medicinal chemistry, forming the core of essential biological molecules (like folic acid and riboflavin) and therapeutic agents (such as methotrexate and TLR7 agonists)[1][2]. However, their unique physicochemical properties often present significant pharmacokinetic (PK) hurdles, including high crystal lattice energy (poor solubility) and susceptibility to rapid enzymatic oxidation[2].

This guide provides field-proven troubleshooting strategies, step-by-step protocols, and mechanistic insights to help drug development professionals optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of pteridine-based candidates[3].

I. Frequently Asked Questions (FAQ) & Mechanistic Insights

Q1: Why do my pteridine derivatives consistently exhibit poor aqueous solubility, and how can I disrupt this without losing target affinity? A: Pteridines, particularly pterins (2-amino-4-oxo pteridines), possess a rigid, planar structure with multiple hydrogen bond donors and acceptors. This leads to strong intermolecular hydrogen bonding and high crystal lattice packing forces, drastically reducing aqueous solubility[2]. Causality & Solution: To improve solubility, you must disrupt molecular planarity or mask hydrogen bond donors. Strategies include introducing sp3-hybridized functional groups (e.g., morpholine or piperazine rings) at the C6 or C7 positions, or utilizing bioisosteric replacements that lower the melting point. Formulation strategies, such as complexation with hydroxypropyl- β -cyclodextrin (HP- β -CD), have also been shown to significantly enhance the in vivo exposure of pteridine derivatives[4].

Q2: My compound shows excellent in vitro potency but rapid in vivo clearance. What are the primary metabolic liabilities of the pteridine core? A: The electron-deficient nature of the pteridine ring makes it highly susceptible to nucleophilic attack by molybdenum-containing enzymes, specifically Aldehyde Oxidase (AO) and Xanthine Oxidase (XO), rather than just Cytochrome P450s (CYPs). Oxidation typically occurs at the unsubstituted electron-poor carbons (often C6 or C7), converting the pteridine into a highly polar, rapidly excreted lumazine or pterin derivative. Causality & Solution: Block the site of metabolism (SOM) by introducing steric bulk or electron-withdrawing groups (e.g., fluorine, methyl, or trifluoromethyl) at the C6/C7 positions. Alternatively, modifying the core to a pteridinone or utilizing a prodrug approach can alter the electronic distribution, shielding the ring from AO-mediated oxidation[5].

Q3: How can I improve the Blood-Brain Barrier (BBB) penetration of pteridine-based inhibitors? A: Pteridines natively have a high Topological Polar Surface Area (TPSA) due to their four ring nitrogens. High TPSA restricts passive diffusion across the BBB. Causality & Solution: Reduce the TPSA by removing non-essential hydrogen bond donors (e.g., converting primary amines to secondary/tertiary amines or ethers) or by substituting one of the ring nitrogens to form a deazapteridine analog. Careful modulation of lipophilicity (targeting a LogP between 2.5 and 4.0) while maintaining a TPSA < 90 Ų is critical for CNS-targeted pteridines[6].

II. Troubleshooting Workflows & Experimental Protocols

Protocol 1: Self-Validating Assay for Aldehyde Oxidase (AO) Stability

Because pteridines are classic AO substrates, standard liver microsome assays (which primarily measure CYP activity) will falsely predict high metabolic stability if cytosolic enzymes are absent.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the pteridine compound in DMSO.

  • Incubation Matrix: Use pooled human liver cytosol (HLC) or S9 fractions (which contain both microsomal and cytosolic enzymes) at a protein concentration of 1.0 mg/mL in 50 mM potassium phosphate buffer (pH 7.4). Crucial: Do not add NADPH initially, as AO does not require it.

  • Reaction Initiation: Pre-incubate the matrix at 37°C for 5 minutes. Add the compound to a final concentration of 1 µM (keep final DMSO < 0.1%).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine).

  • Validation Control: Run a parallel assay using a known AO inhibitor (e.g., raloxifene or hydralazine). If the clearance of your pteridine is halted by the inhibitor, AO is definitively the primary metabolic pathway.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol 2: Solubility Optimization via Co-Solvent/Cyclodextrin Formulation

When structural modification is not feasible without losing target affinity, formulation optimization is required[4].

Step-by-Step Methodology:

  • Screening: Weigh 2 mg of the pteridine compound into glass vials.

  • Vehicle Addition: Add 1 mL of various vehicles:

    • Vehicle A: 100% PBS (pH 7.4)

    • Vehicle B: 20% HP- β -CD in PBS

    • Vehicle C: 5% DMSO / 40% PEG400 / 55% Saline

  • Equilibration: Sonicate for 15 minutes, then shake at 300 rpm at 25°C for 24 hours.

  • Phase Separation: Filter the suspensions through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV to determine thermodynamic solubility.

III. Data Presentation: Quantitative PK Optimization Strategies

The following table summarizes structural modifications and their typical quantitative impact on the pharmacokinetic parameters of pteridine derivatives, synthesized from medicinal chemistry optimization campaigns[5][7].

Optimization StrategyStructural ModificationPrimary PK ImpactSecondary EffectTypical Quantitative Shift
AO Shielding C7-Methylation / HalogenationIncreased Metabolic StabilitySlight increase in LogP CLint​ reduction by 50-80%
Lattice Disruption N-alkylation of exocyclic aminesIncreased Aqueous SolubilityPotential loss of H-bond donorSolubility increase: 10x - 50x
TPSA Reduction 7-Deazapteridine bioisosterismEnhanced BBB PermeabilityAltered target binding modeTPSA reduction by ~12-15 Ų
Formulation Complexation with HP- β -CDIncreased in vivo ExposureNone (transient complex)AUC increase: 3x - 10x[4]

IV. Visualizations: Optimization Workflows

The following diagram illustrates the logical decision tree for troubleshooting pteridine pharmacokinetics.

Pteridine_PK_Workflow Start Pteridine Hit Compound Poor PK Profile Test1 Assess Thermodynamic Solubility (< 10 µg/mL?) Start->Test1 Sol_Poor High Crystal Lattice Energy Test1->Sol_Poor Yes Test2 Assess Metabolic Stability (S9 Fraction / Cytosol) Test1->Test2 No Sol_Fix Strategy: N-alkylation, Introduce sp3 motifs, or HP-β-CD formulation Sol_Poor->Sol_Fix Sol_Fix->Test2 Met_Poor Rapid Clearance (AO/XO Susceptibility) Test2->Met_Poor High Clearance Test3 Assess Permeability (Caco-2 / MDCK) Test2->Test3 Stable Met_Fix Strategy: Block C6/C7 SOM with steric bulk/halogens Met_Poor->Met_Fix Met_Fix->Test3 Perm_Poor Low Efflux Ratio / Poor Diffusion (High TPSA) Test3->Perm_Poor Low Permeability Success Optimized Pteridine Candidate Ready for In Vivo Efficacy Test3->Success High Permeability Perm_Fix Strategy: Bioisosteric replacement (e.g., deazapteridines) Perm_Poor->Perm_Fix Perm_Fix->Success

Caption: Logical decision tree for diagnosing and resolving common pharmacokinetic liabilities in pteridines.

V. References

  • Targeting bromodomain-containing proteins: research advances of drug discovery Source: National Center for Biotechnology Information (PMC) URL:

  • Identification and Optimization of Pteridinone Toll-like Receptor 7 (TLR7) Agonists for the Oral Treatment of Viral Hepatitis Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives Source: International Journal For Multidisciplinary Research (IJFMR) URL:

  • Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates Source: National Center for Biotechnology Information (PMC) URL:

  • Enhancement of Benzothiazoles as Pteridine Reductase-1 Inhibitors for the Treatment of Trypanosomatidic Infections Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • Pushing at the Boundaries of Pterin Chemistry Source: MDPI URL:

  • Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of Pteridine-Based Reductase Inhibitors: A Case Study of 4-(2,4-Diaminopteridin-6-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the potential cross-reactivity of pteridine-based compounds, using the structural framework of 4-(2,4-Diaminopteridin-6-yl)butan-2-one as a representative example. For researchers in drug development, understanding the selectivity profile of a lead compound is paramount. This document offers both the theoretical underpinnings and the practical methodologies for evaluating how a pteridine-based inhibitor interacts with multiple reductase enzymes. While specific experimental data for 4-(2,4-Diaminopteridin-6-yl)butan-2-one is not extensively available in public literature, its core 2,4-diaminopteridine structure is a well-established pharmacophore known to target folate and pterin-dependent enzymes.

The 2,4-diaminopteridine scaffold is a structural analog of the pterin moiety of folic acid, making it a potent competitive inhibitor of enzymes that utilize folate substrates.[1][2] The primary targets for such compounds are typically Dihydrofolate Reductase (DHFR) and, in certain organisms, Pteridine Reductase (PTR1).[3][4] Assessing the activity of a novel compound like 4-(2,4-Diaminopteridin-6-yl)butan-2-one against a panel of these reductases is a critical step in characterizing its therapeutic potential and predicting potential off-target effects.

Key Reductase Targets and the Rationale for Cross-Reactivity Screening

The rationale for screening pteridine-based compounds against multiple reductases stems from the structural similarities in their substrate-binding sites. The primary enzymes of interest are DHFR and PTR1, which play crucial, yet distinct, roles in cellular metabolism.

  • Dihydrofolate Reductase (DHFR): A ubiquitous and essential enzyme, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[2] This role in DNA and protein synthesis makes DHFR a prime target for anticancer and antimicrobial drugs.[2] Inhibitors like methotrexate, which share the 2,4-diaminopteridine core, are widely used in chemotherapy.[5][6][7]

  • Pteridine Reductase (PTR1): Found in trypanosomatid parasites such as Leishmania and Trypanosoma, PTR1 is a short-chain dehydrogenase-reductase family member.[4] It reduces unconjugated pterins like biopterin and can also reduce folates.[8] Crucially, PTR1 can act as a metabolic bypass for DHFR.[3][4] If DHFR is inhibited by a drug, parasites can utilize PTR1 to maintain their folate pool, leading to antifolate drug resistance.[9] This makes dual inhibition of DHFR and PTR1 a compelling strategy for treating parasitic diseases like leishmaniasis and African sleeping sickness.[3][8][9]

The logical flow for investigating a new pteridine-based inhibitor is therefore to first establish its primary target and then to quantify its activity against related reductases to build a selectivity profile.

cluster_pathway Folate Metabolism and Inhibitor Targets Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR DHF->THF PTR1 (Bypass) DNA_Synthesis DNA/Protein Synthesis THF->DNA_Synthesis Biopterin Biopterin H2B Dihydrobiopterin (H2B) Biopterin->H2B PTR1 DHFR_Inhibitor Pteridine Inhibitor (e.g., Methotrexate) DHFR_Inhibitor->DHF Inhibits PTR1_Inhibitor Pteridine Inhibitor PTR1_Inhibitor->Biopterin Inhibits

Caption: Folate pathway showing DHFR, PTR1, and inhibitor action.

Comparative Inhibitory Activity of Pteridine Derivatives

To illustrate the concept of selectivity, the following table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of known 2,4-diaminopteridine compounds against various reductases. This data serves as a benchmark for evaluating novel inhibitors like 4-(2,4-Diaminopteridin-6-yl)butan-2-one. The goal is to determine if a compound is selective for a parasitic enzyme over its human counterpart, or if it possesses a dual-inhibitor profile.

Compound Class/ExampleTarget EnzymeOrganismIC50 / Ki (nM)Selectivity ProfileReference
2,4-Diaminopteridine Derivative (6a) LmPTR1Leishmania major100Potent LmPTR1 inhibitor.[1]
2,4-Diaminopteridine Derivative (6b) LmPTR1Leishmania major37Improved potency against LmPTR1.[1]
Quinoxaline Derivative (10n) LmPTR1Leishmania major7,000Moderate LmPTR1 inhibitor with 8-fold lower affinity for hDHFR.[1]
Methotrexate (MTX) DHFRHuman~1-10Potent human DHFR inhibitor.[10][11]
Pyrimethamine DHFRT. brucei / HumanVariesKnown DHFR inhibitor, often more potent against parasitic versions.[12]
Aminobenzimidazole Derivative (12) TbPTR1T. brucei7 (Kiapp)Highly potent against TbPTR1 with no significant inhibition of T. brucei or human DHFR.[12]

Note: IC50 and Ki values can vary based on assay conditions. This table is for comparative purposes.

Experimental Protocol: Assessing Reductase Cross-Reactivity

A robust and reproducible enzyme inhibition assay is the cornerstone of determining a compound's selectivity. The following protocol outlines a spectrophotometric method adaptable for various reductases. The principle involves monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor during the reduction of the substrate.

Objective

To determine the IC50 value of 4-(2,4-Diaminopteridin-6-yl)butan-2-one against a panel of reductases (e.g., human DHFR, L. major DHFR, L. major PTR1).

Materials
  • Recombinant reductases (human DHFR, LmDHFR, LmPTR1, etc.)

  • NADPH (Nicotinamide adenine dinucleotide phosphate)

  • Substrates: Dihydrofolate (for DHFR), Biopterin (for PTR1)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM EDTA.

  • Test Compound: 4-(2,4-Diaminopteridin-6-yl)butan-2-one, dissolved in DMSO.

  • Control Inhibitor: Methotrexate (for DHFR), known PTR1 inhibitor.

  • 96-well UV-transparent microplates.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of 4-(2,4-Diaminopteridin-6-yl)butan-2-one (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions in assay buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent and low (<1%) to avoid solvent effects.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant enzyme stock in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for 5-10 minutes.

    • Prepare working solutions of NADPH (e.g., 100 µM) and the appropriate substrate (e.g., 50 µM DHF) in assay buffer.

  • Assay Setup (96-Well Plate):

    • Test Wells: Add 50 µL of assay buffer, 20 µL of the diluted test compound, and 10 µL of the enzyme solution.

    • Positive Control Wells: Add 50 µL of assay buffer, 20 µL of the control inhibitor (e.g., methotrexate), and 10 µL of the enzyme solution.

    • Negative Control (100% Activity) Wells: Add 50 µL of assay buffer, 20 µL of assay buffer with the same final DMSO concentration as the test wells, and 10 µL of the enzyme solution.

    • Blank (No Enzyme) Wells: Add 60 µL of assay buffer and 20 µL of the highest concentration of the test compound.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of a pre-mixed solution of NADPH and substrate to all wells except the blank.

    • Immediately place the plate in the spectrophotometer and begin kinetic reading of absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Normalize the data by calculating the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

  • Cross-Reactivity Assessment:

    • Repeat the entire protocol for each reductase in the screening panel.

    • Compare the IC50 values obtained for the different enzymes to establish the selectivity profile of 4-(2,4-Diaminopteridin-6-yl)butan-2-one.

A Prepare Serial Dilutions of Test Compound B Add Reagents to 96-Well Plate (Buffer, Compound, Enzyme) A->B C Pre-incubate Plate (10-15 min) B->C D Initiate Reaction with Substrate + NADPH Mix C->D E Kinetic Read at 340 nm (10-15 min) D->E F Calculate Reaction Rates (ΔAbs/min) E->F G Calculate % Inhibition vs. [Compound] F->G H Plot Dose-Response Curve & Determine IC50 G->H I Repeat for Each Reductase in Panel H->I J Compare IC50 Values to Determine Selectivity Profile I->J

Caption: Experimental workflow for IC50 determination and selectivity profiling.

Conclusion and Future Directions

The structural motif of 4-(2,4-Diaminopteridin-6-yl)butan-2-one strongly suggests activity against DHFR and/or PTR1. A systematic evaluation of its inhibitory potency against a panel of reductases from different species (e.g., human, Leishmania, Trypanosoma) is an essential next step in its preclinical development. The methodologies outlined in this guide provide a clear and validated framework for conducting such a comparative analysis. The resulting selectivity profile will be instrumental in guiding future optimization efforts, whether the goal is to develop a highly selective inhibitor for a single target or a dual-action therapeutic to overcome drug resistance.

References

  • Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases.
  • One Scaffold, Three Binding Modes: Novel and Selective Pteridine Reductase 1 Inhibitors Derived from Fragment Hits Discovered by Virtual Screening.
  • In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors Targeting Visceral Leishmaniasis.Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development.PNAS.
  • Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi.Taylor & Francis Online.
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader.Clinical Chemistry - Oxford Academic.
  • Comparison of Solution Structures of Dihydrofolate Reductases and Enzyme-Ligand Complexes Using Cross-Reacting Antibodies.PubMed.
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
  • Dutasteride's Superior Specificity in 5α-Reductase Inhibition: A Compar
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
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  • Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays.PMC.
  • (S)-2-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid.LGC Standards.
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  • Nethotrewte. N- la-( 2.4-diaminopteridin-6-yl)mthyl(mthyl) - bromide by di-t-butyl N-(E-mthylminobenzoy1).[No Source Found].
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A Comparative Guide to Benchmarking the Safety Profile of Novel Pteridine Analogs: A Case Study of 4-(2,4-Diaminopteridin-6-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical and non-negotiable aspect of this journey is the comprehensive assessment of its safety profile. This guide provides a framework for benchmarking the safety of a novel pteridine analog, "4-(2,4-Diaminopteridin-6-yl)butan-2-one," for which public safety data is not available. Given its structural similarity to a well-established class of drugs, we will use Methotrexate (MTX), a 2,4-diaminopteridine-containing compound, as our benchmark for comparison.

The pteridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and anti-inflammatory agents.[1][2] Methotrexate, a cornerstone in cancer chemotherapy and the treatment of autoimmune diseases, serves as an excellent comparator due to its extensive history of use and well-characterized safety and toxicity profile.[3][4][5] This guide will not present pre-existing data for "4-(2,4-Diaminopteridin-6-yl)butan-2-one," but rather, will equip researchers with the necessary experimental protocols and a logical framework to generate and interpret safety data in comparison to a known entity.

The preclinical safety assessment of any new drug candidate is a multi-faceted process, encompassing a battery of in vitro and in vivo studies designed to identify potential toxicities before human clinical trials.[6][7][8] This process is not only a scientific necessity but also a regulatory requirement for obtaining an Investigational New Drug (IND) approval.[7][9]

The Benchmark: Methotrexate's Safety Profile

Methotrexate's therapeutic effects stem from its ability to competitively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins.[3][10][11] This mechanism, while effective against rapidly proliferating cancer cells, is also the root of its toxicity in healthy, rapidly dividing tissues.[11]

Common adverse effects of Methotrexate include:

  • Myelosuppression: Manifesting as leukopenia, anemia, and thrombocytopenia.[3][12]

  • Gastrointestinal Toxicity: Including nausea, vomiting, diarrhea, and ulcerative stomatitis.[10][12][13][14]

  • Hepatotoxicity: Ranging from reversible hepatitis to fibrosis and cirrhosis with long-term use.[3][4][12]

  • Pulmonary Toxicity: A rare but serious complication.[3][4]

  • Renal Toxicity: Particularly at high doses, which can lead to acute renal failure.[12][15]

  • Dermatological Effects: Including rashes and hair loss.[3][16]

  • Genotoxicity: Methotrexate is considered a weak clastogen, capable of inducing chromosomal aberrations.[17]

Understanding these known toxicities of Methotrexate is crucial as it provides a lens through which to evaluate the safety data of a novel analog like 4-(2,4-Diaminopteridin-6-yl)butan-2-one.

A Phased Approach to Safety Benchmarking

The preclinical safety evaluation should follow a tiered approach, starting with in vitro assays to identify potential liabilities early, followed by more complex in vivo studies.[18][19][20] This strategy aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing and is a cost-effective way to de-risk drug candidates.[20][21]

Caption: A simplified workflow for preclinical safety assessment.

Part 1: In Vitro Toxicology Assessment

In vitro toxicology assays are essential for early-stage safety screening, providing data on a compound's potential to cause cytotoxicity, genotoxicity, and specific organ toxicity.[18][19] These assays are typically faster and less expensive than in vivo studies.[22]

Cytotoxicity Assays

Rationale: The initial step is to determine the concentration at which the test compound induces cell death. This data is crucial for designing subsequent, more complex assays.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(2,4-Diaminopteridin-6-yl)butan-2-one and Methotrexate (as a comparator) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound at each time point.

Data Comparison Table:

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
4-(2,4-Diaminopteridin-6-yl)butan-2-oneHepG2Experimental DataExperimental DataExperimental Data
MethotrexateHepG2Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
4-(2,4-Diaminopteridin-6-yl)butan-2-oneHEK293Experimental DataExperimental DataExperimental Data
MethotrexateHEK293Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Genotoxicity Assays

Rationale: Genotoxicity assays are a regulatory requirement and are critical for assessing a compound's potential to cause genetic mutations or chromosomal damage, which can lead to cancer.[22][23]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli with known mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction) to detect metabolites that may be genotoxic.

  • Compound Exposure: Expose the bacterial strains to various concentrations of 4-(2,4-Diaminopteridin-6-yl)butan-2-one and appropriate positive and negative controls.

  • Plating: Plate the treated bacteria on a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertants indicates a positive result.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Compound Treatment: Treat the cells with the test compound at various concentrations, with and without metabolic activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the identification of binucleated cells.

  • Harvest and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., DAPI).

  • Microscopy: Score the frequency of micronuclei in binucleated cells using fluorescence microscopy.

Data Comparison Table:

AssayCompoundResult (with S9)Result (without S9)
Ames Test4-(2,4-Diaminopteridin-6-yl)butan-2-onePositive/NegativePositive/Negative
Ames TestMethotrexateLiterature Data (Weakly Positive)Literature Data (Negative)
Micronucleus Assay4-(2,4-Diaminopteridin-6-yl)butan-2-onePositive/NegativePositive/Negative
Micronucleus AssayMethotrexateLiterature Data (Positive)Literature Data (Positive)

Part 2: In Vivo Toxicology Assessment

Should the in vitro data suggest a favorable safety profile, the next step is to evaluate the compound in living organisms.[24][25] In vivo studies provide a more comprehensive understanding of a drug's effects on a whole biological system.[26]

Acute Systemic Toxicity

Rationale: To determine the short-term toxicity of a single dose of the compound and to establish a dose range for subsequent repeat-dose studies.

Experimental Protocol: Acute Toxicity Study (Rodent)

  • Animal Model: Use two rodent species (e.g., rats and mice).

  • Dose Administration: Administer single, escalating doses of 4-(2,4-Diaminopteridin-6-yl)butan-2-one via the intended clinical route (e.g., oral, intravenous).

  • Observation: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD) and identify any target organs of toxicity.

Repeat-Dose Toxicity

Rationale: To evaluate the toxic effects of repeated administration of the compound over a longer duration, which is more representative of clinical use.

Experimental Protocol: 28-Day Repeat-Dose Toxicity Study (Rodent and Non-Rodent)

  • Animal Model: Use a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate) species.

  • Dose Administration: Administer the test compound daily for 28 days at three dose levels (low, mid, and high) and a vehicle control.

  • In-life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

  • Toxicokinetics: Collect blood samples at various time points to assess systemic exposure to the drug.

  • Terminal Procedures: At the end of the study, perform a full necropsy, collect organ weights, and conduct a comprehensive histopathological examination of all tissues.

  • Data Comparison: Compare the findings for 4-(2,4-Diaminopteridin-6-yl)butan-2-one with the known repeat-dose toxicity profile of Methotrexate.

Data Comparison Table:

Parameter4-(2,4-Diaminopteridin-6-yl)butan-2-oneMethotrexate (Benchmark)
Target Organs of Toxicity Experimental FindingsLiver, Bone Marrow, GI Tract, Kidney
Hematology Changes in RBC, WBC, PlateletsMyelosuppression
Clinical Chemistry Changes in ALT, AST, Creatinine, BUNElevated liver enzymes and renal markers
Histopathology Microscopic findings in tissuesEvidence of organ damage
NOAEL (No-Observed-Adverse-Effect Level) Determined from experimental dataEstablished from literature
Safety Pharmacology

Rationale: To assess the potential effects of the compound on vital organ systems, including the cardiovascular, central nervous, and respiratory systems.[7][23]

Experimental Protocol: Core Battery Safety Pharmacology Studies

  • Cardiovascular System: In vitro hERG assay to assess the risk of QT prolongation, and in vivo cardiovascular telemetry in a conscious, freely moving animal model (e.g., dog or non-human primate) to monitor blood pressure, heart rate, and ECG.

  • Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents to assess effects on behavior, coordination, and reflexes.

  • Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.

Understanding the Mechanism: The Folate Pathway

Given that 4-(2,4-Diaminopteridin-6-yl)butan-2-one shares the 2,4-diaminopteridin core with Methotrexate, it is plausible that it may also interact with the folate pathway. Understanding this pathway is crucial for interpreting potential toxicities.

Caption: The role of DHFR in the folate pathway and its inhibition by Methotrexate.

Conclusion

Benchmarking the safety profile of a novel compound like 4-(2,4-Diaminopteridin-6-yl)butan-2-one is a systematic and data-driven process. By using a well-characterized drug such as Methotrexate as a benchmark, researchers can contextualize their findings and make informed decisions about the continued development of their compound. The experimental protocols outlined in this guide provide a robust framework for a comprehensive preclinical safety assessment. A favorable outcome from these studies, demonstrating a superior or at least non-inferior safety profile to the benchmark, is a critical step towards advancing a new therapeutic candidate to the clinical phase.

References

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  • Tian, H., & Cronstein, B. N. (2007). Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis. Bulletin of the NYU hospital for joint diseases, 65(3), 168–173.
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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2,4-Diaminopteridin-6-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and handling procedures for 4-(2,4-Diaminopteridin-6-yl)butan-2-one. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your work is not only groundbreaking but also conducted under the highest safety standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of 4-(2,4-Diaminopteridin-6-yl)butan-2-one, a thorough risk assessment is mandatory. The known hazards of the closely related 2,4-Diaminopteridine provide a strong basis for our safety protocols.[1][2]

Table 1: GHS Hazard Classifications for 2,4-Diaminopteridine [1][2]

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute toxicity, oral (Category 4)H302: Harmful if swallowedIngestion may lead to adverse health effects.[1][2]
Skin corrosion/irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][2]
Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritationContact with eyes can result in significant irritation and potential damage.[1][2]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[1][2]

Based on these classifications, it is prudent to handle 4-(2,4-Diaminopteridin-6-yl)butan-2-one as a hazardous substance.[1] The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks identified. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Eye and Face Protection
  • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4][5]

  • Rationale: To prevent accidental splashes of solutions or contact with airborne particles from causing serious eye irritation.[1][2] For tasks with a higher risk of splashing, a face shield worn over safety goggles is recommended to provide full facial protection.[4][6]

Skin Protection
  • Gloves:

    • Requirement: Chemical-resistant gloves, such as nitrile rubber, are required.[1] Always check the manufacturer's glove compatibility chart for the specific solvents being used.

    • Rationale: To prevent skin irritation upon direct contact.[1][2] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating your hands.

  • Laboratory Coat:

    • Requirement: A clean, long-sleeved laboratory coat is essential.[1]

    • Rationale: To protect the skin and personal clothing from contamination.

  • Coveralls:

    • Requirement: For larger scale operations or situations with a higher risk of widespread contamination, chemical-resistant coveralls should be worn.[7][8]

    • Rationale: To provide full-body protection against splashes and spills.

Respiratory Protection
  • Requirement: Handling of the solid compound or any procedure that may generate dust or aerosols should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter is necessary.

  • Rationale: To prevent respiratory tract irritation from the inhalation of fine particles.[1][2]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for handling and disposal is fundamental to laboratory safety and regulatory compliance.

Handling Protocol
  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye protection.

  • Weighing and Aliquoting: Conduct all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure. Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[9][10]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[9]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[9] Clean all contaminated surfaces.

Disposal Plan

All waste containing 4-(2,4-Diaminopteridin-6-yl)butan-2-one must be treated as hazardous waste.[1]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[11]

    • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled liquid hazardous waste container.[1][11] Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(2,4-Diaminopteridin-6-yl)butan-2-one," the primary hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.[1]

  • Empty Container Disposal:

    • Thoroughly empty the original container.

    • Triple-rinse the container with a suitable solvent.[1]

    • Collect the rinsate as hazardous liquid waste.[1][11]

    • Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[1]

  • Waste Pickup: Request a waste pickup from your institution's Environmental Health and Safety (EHS) department as soon as containers are full.[11] Never dispose of this chemical down the drain or in the general trash.[1][12]

Visualizing the Workflow

To further clarify the procedural steps, the following diagram illustrates the handling and disposal workflow.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Assemble Appropriate PPE prep_risk->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_don Don PPE prep_workspace->handle_don handle_weigh Weigh/Aliquot Solid in Fume Hood handle_don->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_close Keep Containers Closed handle_solution->handle_close post_wash Wash Hands Thoroughly handle_close->post_wash post_clean Decontaminate Work Area post_wash->post_clean post_doff Doff PPE Correctly post_clean->post_doff disp_segregate Segregate Solid & Liquid Waste post_doff->disp_segregate disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_container Decontaminate Empty Containers disp_label->disp_container disp_pickup Request EHS Waste Pickup disp_container->disp_pickup

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.